2-Chloro-3,4-dimethoxybenzaldehyde
Description
Properties
IUPAC Name |
2-chloro-3,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHDJTZESXNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202515 | |
| Record name | 2-Chloroveratraldehyde | |
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Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-17-4 | |
| Record name | 2-Chloro-3,4-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloroveratraldehyde | |
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| Record name | 5417-17-4 | |
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| Record name | 2-Chloroveratraldehyde | |
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| Record name | 2-chloroveratraldehyde | |
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| Record name | 2-Chloroveratraldehyde | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3,4-dimethoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of 2-Chloro-3,4-dimethoxybenzaldehyde (CAS 5417-17-4), a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its chemical properties, synthesis protocols, reactivity, and critical applications, offering field-proven insights into its utilization.
Core Compound Identity and Physicochemical Properties
This compound, also known as 2-Chloroveratraldehyde, is an aromatic organic compound featuring a benzaldehyde core. Its structure is characterized by a benzene ring substituted with a chloro group at the 2-position, two methoxy groups at the 3- and 4-positions, and an aldehyde functional group at the 1-position.[1] This specific arrangement of functional groups dictates its unique reactivity and utility as a building block in complex organic synthesis.
The presence of the electron-withdrawing chlorine atom ortho to the aldehyde and meta to the methoxy group, combined with the electron-donating methoxy groups, creates a distinct electronic environment that influences the compound's reactivity and spectroscopic characteristics.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 5417-17-4 | [2] |
| Molecular Formula | C₉H₉ClO₃ | [2] |
| Molecular Weight | 200.62 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Chloroveratraldehyde | |
| Appearance | White to beige or yellow crystalline powder/solid | [3] |
| Melting Point | 69-74 °C | |
| Purity | Typically >98.0% | |
| Topological Polar Surface Area | 35.5 Ų | [3] |
| Complexity | 174 | [3] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound often involves the methylation of a substituted hydroxybenzaldehyde precursor. The following protocol is adapted from established methodologies for similar halogenated aromatic aldehydes, providing a robust and reproducible pathway. The causality behind this choice of reaction is the high efficiency and selectivity of Williamson ether synthesis under phase-transfer conditions, which is ideal for methylating phenolic hydroxyl groups without harsh conditions that might affect the aldehyde or chloro-substituents.
Experimental Protocol: Synthesis via Phase-Transfer Catalyzed Methylation
This procedure is based on the methylation of a precursor like 2-chloro-3-hydroxy-4-methoxybenzaldehyde.
Materials:
-
2-Chloro-3-hydroxy-4-methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase Transfer Catalyst
-
Methyl iodide (CH₃I)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes (for purification)
-
Deionized water
-
Brine solution
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material (e.g., 2.31 g, 10 mmol) in 50 mL of dichloromethane.
-
Base Addition: Separately, prepare a solution of NaOH (1.20 g, 30 mmol) in 50 mL of deionized water. Add this aqueous solution to the stirring dichloromethane solution.
-
Catalyst Introduction: Add the phase-transfer catalyst, tetrabutylammonium hydrogen sulfate (TBAHS) (3.40 g, 10 mmol), to the biphasic mixture. The catalyst is crucial as it transports the hydroxide ion from the aqueous phase to the organic phase to deprotonate the phenol, making it nucleophilic.
-
Methylation: Add methyl iodide (17 g, 120 mmol), the methylating agent, to the reaction mixture. Allow the reaction to stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours, but can be left overnight for convenience.[3]
-
Workup & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of CH₂Cl₂.[3]
-
Washing: Combine the organic extracts and wash sequentially with brine and deionized water. This removes residual NaOH, TBAHS, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.[3]
-
Purification: To remove the catalyst, grind the crude solid and place it on a fritted Buchner funnel with a 2-3 cm layer of silica gel. Elute with a 1:5 ethyl acetate:hexanes mixture to separate the product from the more polar catalyst.[3]
-
Final Product: Evaporate the solvent from the collected eluent to afford the pure this compound as a white or yellow solid.[3] Recrystallization from hexanes can be performed if further purification is needed.[3]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by its aldehyde group, which is a prime site for nucleophilic addition and condensation reactions.
-
Aldol Condensation: The aldehyde can react with enolizable ketones or other aldehydes in the presence of a base to form β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds.[4] This is a fundamental C-C bond-forming reaction, making it invaluable for building more complex molecular scaffolds.
-
Schiff Base Formation: It readily undergoes condensation with primary amines to form imines (Schiff bases).[4] This reaction is often a key step in the synthesis of various heterocyclic compounds and pharmaceutical targets.
-
Oxidation/Reduction: The aldehyde group can be easily oxidized to a carboxylic acid (2-Chloro-3,4-dimethoxybenzoic acid) or reduced to a primary alcohol (2-Chloro-3,4-dimethoxybenzyl alcohol), providing pathways to other important derivatives.
The chloro and dimethoxy substituents on the aromatic ring also modulate its reactivity in electrophilic aromatic substitution reactions, although the sterically hindered position ortho to the aldehyde makes some substitutions challenging.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Development
This compound is not just a laboratory curiosity; it is a validated and crucial intermediate in the synthesis of high-value, biologically active molecules. Its utility is demonstrated in several cutting-edge research areas.
-
PDE10A Inhibitors for Schizophrenia: The compound is explicitly used as a reagent in the synthesis of novel 2-methoxyacylhydrazones. These molecules have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A) and show activity in animal models of schizophrenia, highlighting a direct application in neuroscience drug discovery.[]
-
TLR4 Agonist Synthesis: It serves as a key building block in the synthesis of euodenine A, a known agonist of human Toll-like receptor 4 (TLR4).[] TLR4 is a critical component of the innate immune system, and modulators of this receptor are of significant interest for developing immunotherapies and vaccine adjuvants.
The versatility of this aldehyde allows for its incorporation into diverse molecular frameworks, making it a valuable starting material for creating libraries of compounds for screening and lead optimization in various therapeutic areas.
Caption: Role as an intermediate in synthesizing bioactive molecules.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.
GHS Hazard Classification:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][6]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[6]
-
Specific target organ toxicity - single exposure (Category 3): May cause respiratory irritation.[6]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood, to avoid breathing dust.[6][7]
-
Personal Protection: Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[6][8]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Avoid contact with skin and eyes.[6][7]
Storage:
References
- This compound (CAS 5417-17-4). BOC Sciences.
- 3,4-DIMETHOXYBENZALDEHYDE.
- 2 Chloro 3 4 Dimethoxy Benzaldehyde. Denisco Chemicals Pvt. Ltd.
- This compound 5417-17-4. TCI EUROPE N.V.
- How is 2,5-Dimethoxybenzaldehyde synthesized in the labor
- 4-Chloro-3-methoxybenzaldehyde. Chem-Impex.
- 2-Chloro-3,4-dihydroxybenzaldehyde | C7H5ClO3 | CID 598814. PubChem.
- 3,4-Dimethoxybenzaldehyde 99 120-14-9. Sigma-Aldrich.
- The Essential Role of 3,4-Dimethoxybenzaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Ver
- This compound | CAS 5417-17-4.
- How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. Knowledge.
- 5417-17-4, this compound Formula. ECHEMI.
- Method for preparing dimethoxy benzaldehyde
- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
- This compound 98 5417-17-4. Sigma-Aldrich.
- This compound 98.0+%, TCI America 5 g. Fisher Scientific.
- On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. NIH.
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. Thermo Fisher Scientific.
- 2,4-Dimethoxybenzaldehyde(613-45-6) 13C NMR spectrum. ChemicalBook.
- SAFETY D
- SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. Sigma-Aldrich.
- Electronic Supplementary Inform
- Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH.
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- 2-Chloro-34-dimethoxybenzaldehyde. SpecAU.
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2-Chloro-3,4-dimethoxybenzaldehyde structure elucidation
Technical Whitepaper: Structural Elucidation and Analytical Characterization of 2-Chloro-3,4-dimethoxybenzaldehyde
Executive Summary
This compound (2-Cl-3,4-DMB) is a critical pharmacophore intermediate, often utilized in the synthesis of isoquinoline alkaloids and specific kinase inhibitors.[1][2] Its structural integrity is paramount; however, its synthesis—typically via formylation or chlorination of veratraldehyde derivatives—is prone to generating regioisomers, specifically the 6-chloro analog.[1][2]
This guide provides a definitive technical workflow for the unambiguous structural elucidation of 2-Cl-3,4-DMB. Moving beyond basic characterization, we define the "Ortho-Coupling Criterion" as the primary NMR discriminator and establish a self-validating analytical protocol that eliminates the risk of isomeric misidentification.
Synthetic Context & The Regioisomer Trap
To understand the analytical challenge, one must understand the origin of the molecule.[1][2] The synthesis of 2-Cl-3,4-DMB typically follows one of two pathways, each carrying specific impurity risks.
-
Pathway A (Direct Chlorination): Chlorination of 3,4-dimethoxybenzaldehyde (Veratraldehyde).[1][2]
-
Pathway B (Functionalization): Methylation of 2-chloro-3-hydroxy-4-methoxybenzaldehyde (2-Chloro-isovanillin).[3][1]
The Analytical Imperative: Standard HPLC can separate these species, but it cannot identify them without a reference standard. De novo structural proof requires NMR and Crystallography.[1][2]
Spectroscopic Elucidation Strategy
Mass Spectrometry (MS): The Halogen Signature
Before assessing connectivity, confirm the halogen presence.[1][2]
Nuclear Magnetic Resonance (NMR): The "Ortho-Coupling" Criterion
This is the core of the elucidation. The position of the aromatic protons (H5 and H6) relative to each other is the definitive differentiator between the 2-chloro and 6-chloro isomers.[1]
The Logic of Differentiation:
-
Target Molecule (2-Cl-3,4-DMB): The chlorine at C2 and methoxy groups at C3/C4 leave protons at C5 and C6 .[1][2] These protons are ortho to each other.[1][2]
-
Common Impurity (6-Cl-3,4-DMB): Chlorine at C6 leaves protons at C2 and C5 .[1][2] These protons are para to each other.[1][2]
Data Summary Table: Predicted 1H NMR Shifts (DMSO-d6)
| Feature | This compound (Target) | 6-Chloro-3,4-dimethoxybenzaldehyde (Impurity) |
| Proton Positions | H-5, H-6 | H-2, H-5 |
| Relationship | Ortho | Para |
| Multiplicity | Two Doublets (d) | Two Singlets (s) |
| Coupling Constant ( | 8.0 – 9.0 Hz | ~0 Hz (Para coupling is negligible) |
| Aldehyde (-CHO) | ~10.1 ppm (s) | ~10.2 ppm (s) |
Critical Insight: If your aromatic region shows two singlets, you have synthesized the wrong isomer (6-chloro).[1][2] If you see two doublets with a strong coupling constant (
Hz), you have the correct 2-chloro structure [2].[1][2]
2D-NMR Validation (NOESY)
To further validate, use Nuclear Overhauser Effect Spectroscopy (NOESY) to determine spatial proximity.[1][2]
-
2-Cl Isomer: Strong NOE correlation between the Aldehyde proton (CHO) and H-6 (the aromatic doublet at ~7.6 ppm).[1][2]
-
6-Cl Isomer: Strong NOE correlation between the Aldehyde proton (CHO) and H-2 (the aromatic singlet).[1][2]
Visualization of the Elucidation Logic
The following diagram illustrates the decision matrix for confirming the structure based on spectral data.
Figure 1: Analytical Decision Matrix for this compound differentiation.
Definitive Confirmation: X-Ray Crystallography
While NMR provides solution-state proof, Single Crystal X-Ray Diffraction (SC-XRD) is the regulatory "gold standard" for solid-state characterization.[1][2]
Crystal Growth Protocol:
-
Solvent System: 2-Cl-3,4-DMB has moderate solubility in toluene and low solubility in hexanes [3].[1][2]
-
Method: Slow evaporation. Dissolve 50 mg of pure solid in 2 mL of warm toluene. Add 0.5 mL of hexane dropwise until slight turbidity appears. Cap the vial with a needle-punctured septum and allow to stand at room temperature for 48-72 hours.
-
Target Lattice: Monoclinic or Triclinic packing is common for benzaldehyde derivatives.[1][2] The solution of the diffraction pattern will explicitly map the Cl atom to the C2 position, providing an absolute structural guarantee.[1][2]
Detailed Experimental Protocols
Protocol A: NMR Sample Preparation
-
Objective: Obtain high-resolution spectra without concentration broadening.
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent potential reaction with trace acid in chloroform and for better peak separation of polar aldehyde protons).[1][2]
-
Procedure:
Protocol B: HPLC Purity Profiling
-
Objective: Quantify the ratio of 2-Cl vs 6-Cl isomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 20 minutes.
-
Note: The 2-chloro isomer typically elutes slightly later than the 6-chloro isomer due to the "ortho effect" shielding the polarity of the aldehyde group, making it slightly more lipophilic.[1][2]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][2] (General reference for Chlorine isotope patterns).
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.[1][2] (Source for Ortho vs Para coupling constants).
-
Sigma-Aldrich. (n.d.).[1][2][6][7] Product Specification: this compound. Retrieved from [3][1]
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PubChem. (n.d.).[1][2] Compound Summary: this compound (CID 24880271).[1][2][6] National Library of Medicine.[1][2] Retrieved from
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TCI Chemicals. (n.d.).[1][2] this compound Physical Properties. Retrieved from
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Spectroscopic Data of 2-Chloro-3,4-dimethoxybenzaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3,4-dimethoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a robust framework for the characterization of this important chemical intermediate. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.
Introduction
This compound, with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol , is a substituted aromatic aldehyde.[1] Its structure, featuring a chlorinated and doubly methoxylated benzene ring attached to a formyl group, makes it a valuable precursor in the synthesis of various pharmaceutical and organic compounds. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for elucidating its role in subsequent chemical transformations. This guide provides a detailed prediction and interpretation of its key spectroscopic signatures.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established substituent effects on aromatic systems and analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on the principle of substituent chemical shifts (SCS) on a benzene ring.[2][3]
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the two methoxy groups. The chemical shifts are predicted relative to a benzene signal at 7.3 ppm.[2]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.0 | Singlet | - |
| H-5 | 7.0 - 7.2 | Doublet | ~8-9 |
| H-6 | 7.4 - 7.6 | Doublet | ~8-9 |
| OCH₃ (C-4) | 3.9 - 4.0 | Singlet | - |
| OCH₃ (C-3) | 3.8 - 3.9 | Singlet | - |
Justification of Predicted ¹H NMR Shifts:
-
Aldehyde Proton: The aldehyde proton is highly deshielded and typically appears as a singlet in the 9-10 ppm region.[4]
-
Aromatic Protons: The two aromatic protons (H-5 and H-6) are ortho to each other, resulting in a doublet for each signal with a typical ortho-coupling constant of 8-9 Hz. The electron-withdrawing nature of the adjacent chlorine atom and the aldehyde group will deshield H-6 more significantly than H-5, which is influenced by the electron-donating methoxy group at C-4.
-
Methoxy Protons: The two methoxy groups will appear as sharp singlets. The methoxy group at C-4 is expected to be slightly downfield compared to the one at C-3 due to the electronic environment.
The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The predicted chemical shifts are based on the known shifts of benzaldehyde and the additive effects of the chloro and methoxy substituents.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 188 - 192 |
| C-1 | 130 - 133 |
| C-2 | 125 - 128 |
| C-3 | 148 - 151 |
| C-4 | 155 - 158 |
| C-5 | 110 - 113 |
| C-6 | 127 - 130 |
| OCH₃ (C-4) | 56 - 57 |
| OCH₃ (C-3) | 55 - 56 |
Justification of Predicted ¹³C NMR Shifts:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is characteristically found at a highly deshielded position, typically between 190 and 195 ppm.[5]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electron-donating methoxy groups (C-3 and C-4) will be significantly downfield. The carbon attached to the chlorine atom (C-2) will also be downfield. The ipso-carbon (C-1) to the aldehyde group will be in the typical range for substituted benzenes. The remaining aromatic carbons (C-5 and C-6) will have shifts determined by the combined electronic effects of the substituents. The out-of-plane methoxy groups can lead to atypical downfield shifts for the methoxy carbons themselves (~62 ppm instead of the more typical ~56 ppm).[6][7]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key diagnostic peaks are expected in the carbonyl and aromatic regions.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aldehyde) | 2820-2850 and 2720-2750 | Medium, Sharp |
| C=O stretch (Aldehyde) | 1685-1705 | Strong, Sharp |
| C=C stretch (Aromatic) | 1580-1600 and 1450-1500 | Medium to Strong |
| C-O stretch (Aryl ether) | 1250-1280 and 1020-1040 | Strong |
| C-Cl stretch | 700-800 | Medium to Strong |
Justification of Predicted IR Bands:
-
Aldehyde Group: Aromatic aldehydes typically show a strong C=O stretching vibration at a lower frequency (1685-1705 cm⁻¹) compared to saturated aldehydes due to conjugation.[8][9][10] The characteristic C-H stretch of the aldehyde group appears as two weak to medium bands around 2830 cm⁻¹ and 2720 cm⁻¹.[11][12]
-
Aromatic Ring: The C=C stretching vibrations of the aromatic ring will give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
Methoxy Groups: The strong C-O stretching of the aryl ether linkages will be prominent in the fingerprint region.
-
Chloro Group: The C-Cl stretch is expected in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 200. Due to the presence of the chlorine atom, an M+2 peak at m/z 202 with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of a monochlorinated compound.[13]
-
Key Fragments:
-
Loss of H radical (M-1): A peak at m/z 199 corresponding to the loss of the aldehydic hydrogen radical is expected.
-
Loss of CO (M-28): A peak at m/z 172 resulting from the loss of carbon monoxide from the aldehyde group is a common fragmentation pathway for benzaldehydes.
-
Loss of CH₃ radical (M-15): Fragmentation of the methoxy groups can lead to a peak at m/z 185.
-
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring can lead to a fragment corresponding to the chloro-dimethoxybenzoyl cation.
-
Experimental Methodologies
To obtain the actual spectroscopic data for this compound, the following standard experimental protocols should be followed.
Sample Preparation
A pure, solid sample of this compound should be used. The compound appears as a beige-yellow to beige crystalline powder.[1]
-
NMR: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[5]
-
IR (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
MS (EI): Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). Electron ionization (EI) at 70 eV is a standard method for generating fragments.[14]
Data Acquisition Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Structural Confirmation Pathway
The following diagram outlines the logical pathway for confirming the structure of this compound using the predicted spectroscopic data.
Caption: Logical flow for structural confirmation using predicted spectroscopic data.
Conclusion
This technical guide provides a detailed and scientifically grounded prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By leveraging established principles of spectroscopy and comparative data from analogous structures, this document serves as a valuable resource for the identification and characterization of this compound in a research and development setting. The provided experimental protocols offer a clear path for obtaining and validating this critical data.
References
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
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ResearchGate. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]
-
IR: aldehydes. (n.d.). Retrieved from [Link]
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PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde. Retrieved from [Link]
-
ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde. Retrieved from [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
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Analysis of 3,4-dimethoxybenzaldehyde H-NMR. I need to assign each peak with the corresponding H. (n.d.). Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Technical Guide: Mass Spectrometry Profiling of 2-Chloro-3,4-dimethoxybenzaldehyde
Executive Summary
2-Chloro-3,4-dimethoxybenzaldehyde (CDMB) is a critical pharmacophore intermediate, widely utilized in the synthesis of isoquinoline alkaloids, Schiff base ligands, and targeted LSD1 inhibitors. Its structural integrity is defined by the specific regiochemistry of the chlorine atom at the C2 position relative to the aldehyde (C1) and methoxy groups (C3, C4).
This technical guide provides an in-depth mass spectrometry (MS) profiling framework for CDMB. Unlike generic spectral databases, this document focuses on the mechanistic fragmentation pathways, isotopic signatures, and experimental protocols required to validate this compound's identity and purity in high-stakes pharmaceutical synthesis.
Part 1: Chemical Profile & Physico-Chemical Properties
Before MS analysis, the analyte's fundamental properties must be established to optimize ionization and detection parameters.
| Property | Specification | Relevance to MS |
| IUPAC Name | This compound | Target Analyte |
| Molecular Formula | C₉H₉ClO₃ | Determines Isotope Model |
| Exact Mass | 200.0240 (for ³⁵Cl) | Monoisotopic Peak (M⁺) |
| Molecular Weight | 200.62 g/mol | Average Mass |
| Chlorine Signature | ³⁵Cl (75.8%) / ³⁷Cl (24.2%) | Diagnostic 3:1 Ratio at M/M+2 |
| Melting Point | 71–74 °C | Suitable for GC-MS Inlet |
| Solubility | DCM, Methanol, Acetonitrile | Solvent choice for LC-MS/GC-MS |
Part 2: Instrumentation & Configuration
For structural elucidation and impurity profiling, Electron Ionization (EI) GC-MS is the gold standard due to the rich fragmentation data it provides. Electrospray Ionization (ESI) LC-MS is preferred for trace quantification in biological matrices.
Recommended GC-MS Parameters (Structural Validation)
-
Inlet Temperature: 250 °C (Ensure rapid volatilization without thermal degradation).
-
Carrier Gas: Helium (1.0 mL/min, constant flow).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m × 0.25mm ID.
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40–400 (Captures molecular ion and lower mass aromatic fragments).
-
Solvent Delay: 3.0 min (To bypass solvent front).
Part 3: Fragmentation Analysis & Mechanistic Pathways
The mass spectrum of CDMB is characterized by a distinct isotopic cluster and a fragmentation pattern driven by the stability of the aromatic ring and the lability of the aldehyde and methoxy substituents.
The Molecular Ion Cluster (The Chlorine Fingerprint)
The most diagnostic feature is the molecular ion cluster. Unlike non-chlorinated veratraldehyde, CDMB exhibits a "twin peak" signature:
-
m/z 200 (M⁺): Base peak (relative abundance depends on energy, typically high). Contains ³⁵Cl.
-
m/z 202 (M+2): Approximately 32-33% intensity of the M⁺ peak. Contains ³⁷Cl.[1]
-
Validation Rule: If the M+2 peak is absent or <10%, the sample is not chlorinated.
Primary Fragmentation Channels
-
α-Cleavage (Loss of H•):
-
The aldehyde hydrogen is lost to form the stable benzoyl cation.
-
Transition: m/z 200 → 199 (and 202 → 201).
-
-
Decarbonylation (Loss of CO):
-
Common in benzaldehydes; the benzoyl cation loses carbon monoxide.
-
Transition: m/z 199 → 171 (Phenyl cation species).
-
-
Methoxy Group Loss (Loss of •CH₃ or CH₂O):
-
Radical loss of a methyl group from the methoxy substituents.
-
Transition: m/z 200 → 185 (M - 15).
-
Secondary loss of CO from methoxy phenols leads to m/z 157.
-
Visualization of Fragmentation Pathways
The following diagram maps the causal relationships between the parent ion and its daughters, incorporating the chlorine isotope logic.
Figure 1: Mechanistic fragmentation pathway of this compound under 70 eV Electron Impact ionization.
Part 4: Diagnostic Peak List
Use this table to validate experimental spectra against theoretical expectations.
| m/z (Nominal) | Ion Identity | Formula | Relative Intensity (Est.) | Interpretation |
| 200 | M⁺ (³⁵Cl) | C₉H₉³⁵ClO₃ | 100% (Base) | Parent molecule. |
| 202 | M⁺ (³⁷Cl) | C₉H₉³⁷ClO₃ | ~32% | Critical QC Check: Confirms mono-chlorination. |
| 199 | [M-H]⁺ | C₉H₈³⁵ClO₃ | High | Loss of aldehyde proton (α-cleavage). |
| 185 | [M-CH₃]⁺ | C₈H₈³⁵ClO₃ | Moderate | Loss of methyl radical from methoxy group. |
| 171 | [M-CHO]⁺ | C₈H₈³⁵ClO₂ | High | Loss of formyl radical or (H + CO). |
| 157 | [M-CHO-CH₃]⁺ | C₇H₅³⁵ClO₂ | Moderate | Sequential loss of carbonyl and methyl. |
| 137 | [M-CO-Cl]⁺ | C₈H₉O₂ | Low | Loss of CO and Chlorine (rare but possible). |
Part 5: Experimental Workflow & Quality Control
To ensure data integrity, the following workflow integrates sample preparation with rigorous QC checkpoints.
Figure 2: Step-by-step experimental workflow for MS validation of CDMB.
Quality Control Criteria
-
Isomer Differentiation: The 6-chloro isomer (2-chloro-4,5-dimethoxybenzaldehyde) has an identical mass. Differentiation requires retention time comparison (GC) or NMR. In GC, the ortho-chloro substituent (2-Cl) in CDMB often creates steric hindrance with the aldehyde, potentially altering retention time compared to the meta/para substituted isomers.
-
Starting Material Carryover: Monitor for Veratraldehyde (m/z 166). If a peak at 166 appears without the 200/202 cluster, chlorination was incomplete.
-
Over-Chlorination: Monitor for Dichloro-derivatives (m/z 234, M+4 pattern).
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzaldehyde, 3,4-dimethoxy- (Veratraldehyde). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. (Contextual usage of CDMB as intermediate). Available at: [Link]
Sources
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3,4-dimethoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for its preparation. We will delve into three principal pathways, commencing from veratraldehyde, 2-bromo-isovanillin, and veratrole. Each route will be critically analyzed, presenting detailed experimental protocols, mechanistic insights, and comparative data to inform laboratory and process chemistry decisions.
Introduction
The substituted benzaldehyde, this compound, serves as a crucial building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other therapeutic agents. The strategic placement of the chloro and dimethoxy substituents on the aromatic ring makes it a versatile precursor for constructing complex molecular architectures. The efficiency, cost-effectiveness, and scalability of the synthesis of this intermediate are of paramount importance in drug development. This guide will explore the most viable starting materials and their conversion to the target molecule, providing a robust framework for synthetic route selection and optimization.
Part 1: Synthesis Commencing from Veratraldehyde (3,4-Dimethoxybenzaldehyde)
The most direct conceptual route to this compound is the regioselective chlorination of the readily available and cost-effective starting material, veratraldehyde. The core challenge of this approach lies in controlling the regioselectivity of the electrophilic aromatic substitution. The two methoxy groups at positions 3 and 4 are ortho-, para-directing, activating positions 2, 5, and 6 for electrophilic attack. Achieving selective chlorination at the C2 position requires careful selection of the chlorinating agent and reaction conditions to overcome the steric hindrance and electronic factors that might favor substitution at other positions.
Mechanism of Electrophilic Chlorination
The chlorination of veratraldehyde proceeds via a classical electrophilic aromatic substitution mechanism. A chlorinating agent, often activated by a Lewis acid or protic acid catalyst, generates a highly electrophilic chlorine species (Cl⁺ or a polarized complex). The electron-rich aromatic ring of veratraldehyde then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity, yielding the chlorinated product.[1]
Key Experimental Protocol: Direct Chlorination with N-Chlorosuccinimide (NCS)
While various chlorinating agents can be employed, N-Chlorosuccinimide (NCS) offers a milder and often more selective alternative to harsher reagents like chlorine gas or sulfuryl chloride.[1]
Reaction:
A schematic of the direct chlorination of veratraldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratraldehyde (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Chlorosuccinimide (1.05-1.2 equivalents) to the solution. For less reactive substrates or to enhance the reaction rate, a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can be added.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Table 1: Comparison of Chlorinating Agents for Veratraldehyde
| Chlorinating Agent | Catalyst | Typical Solvent | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Acid catalyst (optional) | Acetonitrile, CH₂Cl₂ | Mild, easy to handle, good selectivity | May require longer reaction times |
| Sulfuryl Chloride (SO₂Cl₂) | None or Lewis Acid | Dichloromethane | Reactive, cost-effective | Can lead to over-chlorination, corrosive |
| Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃) | Chlorinated solvents | Highly reactive, inexpensive | Difficult to handle, poor selectivity |
Part 2: A Multi-step Approach from 2-bromo-isovanillin
An alternative and highly effective strategy begins with 2-bromo-isovanillin (2-bromo-3-hydroxy-4-methoxybenzaldehyde). This route is advantageous as the halogen is pre-installed at the desired 2-position, thus circumventing the regioselectivity issues associated with direct chlorination of veratraldehyde. The synthesis involves the methylation of the free hydroxyl group. While this route introduces an additional step, the control over regiochemistry can lead to a cleaner product profile and higher overall yields.
Synthetic Strategy
The synthesis commences with the bromination of isovanillin to produce 2-bromo-isovanillin.[2] This is followed by the methylation of the phenolic hydroxyl group. A general procedure has been described for a similar transformation which can be adapted.[3]
A multi-step synthesis of this compound starting from isovanillin.
Detailed Experimental Protocols
Step 1: Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (2-bromo-isovanillin) [2]
-
Reaction Setup: Suspend isovanillin (1 equivalent) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool the mixture to 0°C in an ice bath.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in chloroform to the cooled suspension.
-
Work-up: After the addition is complete, add water to the reaction mixture. The product, 2-bromo-3-hydroxy-4-methoxybenzaldehyde, will precipitate and can be collected by filtration.
Step 2: Methylation of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (Adapted from a general procedure[3])
-
Reaction Setup: Dissolve 2-bromo-3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane.
-
Base and Methylating Agent: Add an aqueous solution of sodium hydroxide (3 equivalents). To this biphasic mixture, add a phase transfer catalyst like tetrabutylammonium hydrogen sulfate (0.1 equivalents). Then, add methyl iodide (a significant excess, e.g., 12 equivalents) or dimethyl sulfate (a more cost-effective methylating agent).
-
Reaction and Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by HPLC until the starting material is consumed.
-
Work-up and Purification: Extract the reaction mixture with dichloromethane. Wash the combined organic extracts with brine and water, then dry over magnesium sulfate. After filtration and concentration, the crude 2-bromo-3,4-dimethoxybenzaldehyde is obtained. This intermediate would then require a subsequent halogen exchange step.
Note on Halogen Exchange: The conversion of the 2-bromo to a 2-chloro substituent can be challenging and may require specific catalysts, such as copper(I) chloride, in what is known as a Sandmeyer-type reaction if proceeding through a diazonium salt, or other nucleophilic aromatic substitution conditions. A direct halogen exchange on the aldehyde itself is less common and may require harsh conditions.
Part 3: Synthesis via Formylation of a Veratrole Derivative
A more convergent approach involves starting with veratrole (1,2-dimethoxybenzene). This strategy offers two potential pathways:
-
Route A: Formylation of veratrole to veratraldehyde, followed by chlorination.
-
Route B: Chlorination of veratrole to 3-chloro-1,2-dimethoxybenzene, followed by formylation.
Route A leads back to the regioselectivity challenges discussed in Part 1. Route B, while potentially longer, could offer better control over the final product's substitution pattern.
Route B: Chlorination followed by Formylation
This route hinges on the successful formylation of 3-chloro-1,2-dimethoxybenzene. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds and is a strong candidate for this transformation.[4][5][6][7][8]
A synthetic pathway to this compound from veratrole via a chlorinated intermediate.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Chloro-1,2-dimethoxybenzene
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) to N,N-dimethylformamide (DMF) (which can also serve as the solvent).
-
Formylation: To the pre-formed Vilsmeier reagent, add 3-chloro-1,2-dimethoxybenzene (1 equivalent) at 0°C.
-
Reaction and Hydrolysis: Allow the reaction to warm to room temperature and stir for several hours. The reaction is then quenched by pouring it onto ice, followed by the addition of an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation to yield this compound.
Table 2: Comparison of Synthetic Routes
| Starting Material | Key Transformation | Advantages | Disadvantages |
| Veratraldehyde | Regioselective Chlorination | Shortest route, readily available starting material | Control of regioselectivity can be challenging |
| 2-bromo-isovanillin | Methylation & Halogen Exchange | Excellent regiochemical control | Longer route, potential difficulty in halogen exchange |
| Veratrole | Chlorination & Formylation | Good regiochemical control (Route B) | Longer route, formylation of a deactivated ring |
Conclusion
The synthesis of this compound can be approached from several viable starting materials, each with its own set of advantages and challenges. The direct chlorination of veratraldehyde is the most atom-economical route, but requires careful optimization to achieve the desired regioselectivity. The multi-step synthesis from 2-bromo-isovanillin offers excellent control over the substitution pattern, though it involves more synthetic steps. Finally, the pathway from veratrole, particularly through the formylation of a chlorinated intermediate, presents a logical and controllable, albeit longer, alternative. The choice of the optimal route will depend on factors such as the desired scale of production, cost of starting materials, and the available expertise and equipment. This guide provides the foundational knowledge for researchers to make an informed decision and to further develop robust and efficient syntheses of this important pharmaceutical intermediate.
References
- US5786516A - Process for the preparation of isovanillin - Google Patents. [URL: https://patents.google.
- Vilsmeier-Haack Reaction | NROChemistry. [URL: https://nrochemistry.com/vilsmeier-haack-reaction/]
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm]
- Vilsmeier-Haack Reaction - YouTube. [URL: https://www.youtube.
- Vilsmeier-Haack Reaction - Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
- Synthesis of sulfonyl chloride substr
- Buy this compound | 5417-17-4 - Smolecule. [URL: https://smolecule.com/shop/2-chloro-34-dimethoxybenzaldehyde/]
- Vilsmeier–Haack reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
- Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3403323/]
- 5417-17-4, this compound Formula - ECHEMI. [URL: https://www.echemi.com/products/5417-17-4.html]
- Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [URL: https://www.mdpi.com/2624-8549/5/1/1]
- An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate | Request PDF - ResearchGate. [URL: https://www.researchgate.
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- The synthesis route of the title compound; (i) 2 eq. of... - ResearchGate. [URL: https://www.researchgate.net/figure/The-synthesis-route-of-the-title-compound-i-2-eq-of-3-4-dimethoxybenzaldehyde-10_fig1_329481977]
- Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-bromo-3-hydroxy-4-methoxybenzaldehyde]
- 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/20624-89-9.htm]
- 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde synthesis | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/synthesis-reactions/2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde]
- Technical Support Center: Isovanillin Synthesis - Benchchem. [URL: https://www.benchchem.com/technical-support-center/isovanillin-synthesis]
- 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/262336]
- Isovanillin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Isovanillin]
- N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions - Benchchem. [URL: https://www.benchchem.
- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone
- 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | CAS 37687-57-3 | SCBT. [URL: https://www.scbt.com/p/2-chloro-3-hydroxy-4-methoxybenzaldehyde-37687-57-3]
- Synthesis of 1,2-dimethoxy-4-chloromethyl-benzene - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-2-dimethoxy-4-chloromethyl-benzene]
- A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde from o-Xylene in Aqueous Media - SID. [URL: https://sid.ir/paper/121598/en]
- Recent advances in oxidative chlorination. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/oc/d4qo01579j]
- CN108821955A - A method of the methyl by removing O-VANILLIN prepares 2,3- 4-dihydroxy benzaldehyde - Google Patents. [URL: https://patents.google.
- Synthesizing method for 1,2-dimethoxy benzene - Eureka | Patsnap. [URL: https://eureka.patsnap.
- US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents. [URL: https://patents.google.
- Regioselective chlorination of 4- And 5-methyl-2,2,2-trichlorobenzo[d]-1,3, 2-dioxaphospholes | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/250109033_Regioselective_chlorination_of_4-_And_5-methyl-222-trichlorobenzod-132-dioxaphospholes]
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Technical Stewardship Guide: 2-Chloro-3,4-dimethoxybenzaldehyde
CAS: 5417-17-4 | Synonym: 2-Chloroveratraldehyde[1][2][3]
Chemical Profile & Strategic Utility
2-Chloro-3,4-dimethoxybenzaldehyde is a specialized aromatic building block used primarily in the synthesis of complex pharmaceutical agents and agrochemicals. In medicinal chemistry, it serves a dual purpose:
-
Electrophilic Handle: The aldehyde moiety acts as a reactive "warhead" for condensation reactions (e.g., Knoevenagel, reductive amination) to build heterocyclic scaffolds.
-
Metabolic Modulation: The C2-chlorine substituent provides steric bulk and electronic modulation, often used to block metabolic "soft spots" on the aromatic ring, thereby enhancing the pharmacokinetic half-life of the final drug candidate.
Unlike its parent compound (Veratraldehyde), the chlorinated derivative introduces unique safety challenges—specifically the release of acidic halides during thermal decomposition and altered lipophilicity affecting skin permeation.
Hazard Mechanistics & Toxicology
Analysis beyond the GHS codes to understand the "Why".
Core Hazards (GHS Classifications)
| Hazard Class | Category | Code | Description |
| Skin Irritation | 2 | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3][4] |
| STOT-SE | 3 | H335 | May cause respiratory irritation.[3] |
The Mechanistic Reality[3]
-
Respiratory Toxicity (H335): As an aldehyde, this compound can form Schiff bases with amine residues in mucous membrane proteins. The presence of the electron-withdrawing chlorine atom potentially increases the electrophilicity of the carbonyl carbon, exacerbating local irritation compared to non-halogenated analogs.
-
Thermal Decomposition Risk: In a fire event, the chlorine atom is labile. Combustion does not just produce carbon oxides; it releases Hydrogen Chloride (HCl) gas. This transforms a standard organic fire into a corrosive inhalation hazard zone.
-
Sensitization Potential: While not explicitly flagged as a sensitizer in all databases, benzaldehyde derivatives are structural alerts for skin sensitization. The lipophilic nature (LogP estimated ~2.0–2.5) facilitates dermal penetration, where it can haptenize proteins.
Engineering Controls & Personal Protective Equipment (PPE)
Field-proven insights for handling.
Containment Strategy
Mandatory: All open-vessel operations (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .
-
Reasoning: The H335 designation combined with the solid powder form creates a high risk of airborne dust inhalation.
PPE Selection Logic
-
Gloves:
-
Standard Handling:Nitrile Rubber (minimum 0.11 mm thickness) .
-
Justification: Chlorinated aromatics can degrade natural rubber latex. Nitrile offers superior resistance to the aldehyde functionality.
-
High-Risk/Solvent Exposure: If dissolved in solvents like DCM or Toluene, upgrade to Silver Shield (Laminate) or Viton gloves, as the solvent acts as a carrier for the toxicant.
-
-
Respiratory:
-
If hood containment is breached or for spill cleanup: Half-mask respirator with P100 (HEPA) + Organic Vapor (OV) cartridges . The OV cartridge protects against volatile aldehyde vapors, while P100 captures the dust.
-
Stability & Storage: A Self-Validating Protocol
Aldehydes are notoriously unstable, prone to autoxidation to carboxylic acids (in this case, 2-chloro-3,4-dimethoxybenzoic acid).
The "Crust Test" (Quality Validation)
Before using a stored batch, perform a visual inspection:
-
Observation: Look for white, crusty solids forming on the threads of the bottle cap or a change from a crystalline powder to a sticky, amorphous solid.
-
Validation: A melting point check is the quickest field assay.
-
Pure Aldehyde:[5] ~71–74°C.
-
Oxidized Acid: Typically significantly higher (>150°C for benzoic acid derivatives).
-
Action: If the melting point is depressed or broad, recrystallize before use to avoid stoichiometric errors in synthesis.
-
Storage Protocol
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Temperature: 2–8°C (Refrigerate). Cold storage slows the autoxidation rate kinetics.
-
Light: Protect from light (Amber glass or foil-wrapped).
Visualized Workflows
Diagram 1: Lifecycle Safety Workflow
A logical flow from receipt to disposal.
Caption: Lifecycle management flow ensuring compound integrity and safe disposal.
Diagram 2: Emergency Response Decision Tree
Causality-based logic for spills and exposure.
Caption: Decision logic prioritizing HCl mitigation in fire and containment in spills.
Experimental Handling & Synthesis Data
Solubility Profile
-
Soluble: Toluene, Dichloromethane (DCM), Ethyl Acetate, Methanol.
-
Insoluble: Water (Hydrophobic nature).
-
Application Note: When performing extractions, this compound will reside in the organic layer. Ensure the aqueous layer is basic (pH > 10) if attempting to remove acidic impurities (like the oxidized benzoic acid byproduct), which will migrate to the water phase as a salt.
Waste Disposal Logic
-
Stream: Halogenated Organic Waste .
-
Why? Even though it contains only one chlorine atom, mixing it with non-halogenated solvents can contaminate the entire waste stream, complicating incineration processes that must scrub HCl emissions.
-
Neutralization: Not typically required unless large quantities of the oxidized acid form are present.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24880271, this compound. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: this compound. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of 2-Chloro-3,4-dimethoxybenzaldehyde in Scaffold Diversification
Topic: 2-Chloro-3,4-dimethoxybenzaldehyde as a Building Block in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
This compound (CAS: 5417-17-4) is a high-value pharmacophore precursor that offers a distinct advantage over its non-chlorinated analog, veratraldehyde. While the 3,4-dimethoxy motif is ubiquitous in bioactive alkaloids (e.g., isoquinolines, phenethylamines), the 2-chloro substituent functions as a critical "orthogonal handle."
This guide details how to exploit this molecule’s dual reactivity:
-
Electrophilic Aldehyde Reactivity: For rapid scaffold assembly (reductive amination, Knoevenagel, Henry reaction).
-
Regiochemical Control & Late-Stage Diversification: The chlorine atom blocks the 2-position during cyclization events and serves as a latent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the primary scaffold is built.
Structural Analysis & Reactivity Profile
The "Sleeping Giant" Strategy
In medicinal chemistry, the value of this building block lies in the stability of the aryl chloride bond under standard organic transformations. This allows researchers to construct complex heterocycles first and functionalize the "Cl" position last, a strategy known as Late-Stage Diversification (LSD) .
| Feature | Chemical Role | Medicinal Chemistry Implication |
| Aldehyde (-CHO) | Primary Electrophile | Site for chain extension, imine formation, or heterocycle ring closure. |
| 3,4-Dimethoxy | Electron Donating Group (EDG) | Activates the ring for electrophilic aromatic substitution (EAS), crucial for Pictet-Spengler or Bischler-Napieralski cyclizations. |
| 2-Chloro | Steric Blocker & Orthogonal Handle | 1. Regiocontrol: Blocks the ortho position, forcing cyclization to the 6-position.2. Metabolic Block: Prevents metabolic oxidation at a vulnerable site.3. Coupling Partner: Latent site for Pd-catalyzed arylation/amination. |
Synthetic Workflows
Workflow A: The Regioselective Isoquinoline Route
This workflow demonstrates how the 2-Cl substituent enforces regioselectivity during the synthesis of tetrahydroisoquinolines (THIQs), a privileged scaffold in CNS drug discovery (e.g., PDE10A inhibitors).
Figure 1: Sequential construction of the isoquinoline core. Note that the 2-Cl atom forces the cyclization to occur at the 6-position (becoming the 5-position in the product numbering, or 8-position depending on nomenclature), yielding a single regioisomer rather than a mixture.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Phenethylamine Precursor (Henry Reaction)
Target: Conversion of the aldehyde to the nitrostyrene, followed by reduction to the amine.
Reagents:
-
This compound (10.0 mmol)
-
Nitromethane (solvent/reagent)[1]
-
Ammonium Acetate (catalyst)
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (2.00 g) in nitromethane (10 mL). Add ammonium acetate (0.3 eq).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a bright yellow/orange spot (nitrostyrene).
-
Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane under reduced pressure. Recrystallize the residue from ethanol/acetic acid.
-
Reduction (Caution): Dissolve the nitrostyrene in dry THF. Add dropwise to a suspension of LiAlH4 (4 eq) in THF at 0°C under Argon. Reflux for 6 hours.
-
Quench: Perform a Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts, dry the filtrate (Na2SO4), and concentrate to yield the crude 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine.
Expert Insight: Do not use catalytic hydrogenation (H2/Pd-C) for the reduction step if you intend to keep the chlorine atom. Standard Pd/C hydrogenation can cause hydrodehalogenation (stripping the Cl). Use LiAlH4 or BH3·THF to preserve the aryl chloride.
Protocol 2: Late-Stage Suzuki-Miyaura Coupling
Target: Functionalizing the 2-position after scaffold construction. Aryl chlorides are less reactive than bromides; therefore, specialized ligands are required.
Reagents:
-
Substrate (Containing the 2-chloro-3,4-dimethoxy motif) (1.0 eq)[2]
-
Aryl Boronic Acid (1.5 eq)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: K3PO4 (2.0 eq)
-
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal the vial. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat to 80–100°C for 12–18 hours.
-
Self-Validation: The reaction mixture should turn from a suspension to a dark homogenous solution (active Pd species). If palladium black precipitates early, the catalyst has died; check oxygen exclusion.
-
-
Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water and brine. Purify via flash chromatography.
Expert Insight: The 3,4-dimethoxy groups make the ring electron-rich, which technically deactivates the C-Cl bond for oxidative addition. Standard Pd(PPh3)4 will likely fail. You MUST use electron-rich, bulky phosphine ligands like SPhos or XPhos to facilitate the oxidative addition into the electron-rich aryl chloride bond.
Medicinal Utility & Case Studies
Case Study: PDE10A Inhibitors
Phosphodiesterase 10A (PDE10A) inhibitors are investigated for the treatment of schizophrenia. The 2-chloro-3,4-dimethoxy motif appears in the synthesis of 2-methoxyacylhydrazones .[2][]
-
Mechanism: The aldehyde is condensed with hydrazides.
-
Role of Cl: The chlorine atom fills a hydrophobic pocket in the enzyme active site, improving potency compared to the hydrogen (veratraldehyde) analog.
Case Study: Euodenine A Synthesis
This aldehyde is a documented starting material for the total synthesis of Euodenine A , a human TLR4 agonist.[]
-
Pathway: The aldehyde undergoes condensation reactions to build the complex polycyclic core.
-
Significance: Demonstrates the stability of the motif through multi-step natural product synthesis.
Visualizing the Divergent Reactivity
The following diagram illustrates how a single building block feeds into two distinct medicinal chemistry pipelines based on which functional group is prioritized.
Figure 2: Divergent Synthesis Map. The central building block allows access to three distinct chemical spaces: Hydrazones (via aldehyde), Isoquinolines (via dual activation), and Biaryls (via chloride).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 598814: this compound. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling of Aryl Chlorides: Ligand Selection and Protocols. Retrieved from [Link]
Sources
Application Note: High-Fidelity Wittig Olefination of 2-Chloro-3,4-dimethoxybenzaldehyde
Executive Summary
2-Chloro-3,4-dimethoxybenzaldehyde (CDMB) is a critical pharmacophore in the synthesis of polymethoxybenzenes, specifically analogs of Combretastatin A-4 (tubulin polymerization inhibitors) and Resveratrol derivatives. While the Wittig reaction is the gold standard for olefination of this substrate, the specific substitution pattern presents a unique "push-pull" challenge:
-
Electronic Deactivation: The 3,4-dimethoxy groups are strong electron donors, reducing the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The ortho-chloro substituent creates significant steric bulk, impeding nucleophilic attack and influencing the stereochemical outcome (
ratio) of the resulting alkene.
This guide provides optimized protocols for converting CDMB into two high-value scaffolds: 2-chloro-3,4-dimethoxystyrene (via methylenation) and functionalized stilbenes (via benzylation), with a focus on controlling stereoselectivity and managing the removal of triphenylphosphine oxide (
Scientific Foundation & Mechanism
Electronic and Steric Landscape
The success of the Wittig reaction depends on the formation of the oxaphosphetane intermediate. For CDMB, the ortho-chloro group acts as a "steric gate," often necessitating higher reaction temperatures or more reactive ylides compared to unsubstituted benzaldehydes. Conversely, the methoxy groups stabilize the aldehyde, requiring strong bases to generate sufficiently nucleophilic ylides.
Mechanism of Stereoselectivity
-
Non-Stabilized Ylides (Alkyl/Benzyl): Under salt-free conditions (e.g., NaHMDS/THF), the reaction is kinetically controlled to favor the
-alkene (cis). The 2-Cl substituent enhances -selectivity by destabilizing the trans-oxaphosphetane transition state due to steric clash. -
Stabilized Ylides (Ester/Ketone): The reaction is thermodynamically controlled, favoring the
-alkene (trans).
Figure 1: Mechanistic pathway highlighting the critical steric interaction of the 2-Chloro substituent during oxaphosphetane formation.
Experimental Protocols
Protocol A: Methylenation (Synthesis of 2-Chloro-3,4-dimethoxystyrene)
Objective: Conversion of aldehyde to terminal alkene. Application: Monomer for polymerization or precursor for Heck coupling.
Reagents:
-
Methyltriphenylphosphonium bromide (
) (1.2 equiv) -
Potassium tert-butoxide (
) (1.3 equiv) -
Anhydrous THF (0.5 M concentration)
Step-by-Step Procedure:
-
Ylide Generation: In a flame-dried round-bottom flask under Argon, suspend
in anhydrous THF. Cool to 0°C.[1] -
Deprotonation: Add
portion-wise. The solution will turn bright yellow, indicating ylide formation. Stir for 30 minutes at 0°C. -
Substrate Addition: Add this compound (dissolved in minimal THF) dropwise to the ylide solution.
-
Note: The 2-Cl group slows the reaction. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
-
Quench: Pour reaction mixture into saturated
solution. -
Workup: Extract with
(x3). Wash combined organics with brine, dry over , and concentrate. -
Purification: The crude will contain solid
. Triturate with cold hexanes (alkene is soluble; is not). Filter off the solid oxide. Purify the filtrate via silica gel chromatography (95:5 Hexanes:EtOAc).
Protocol B: -Selective Stilbene Synthesis (Combretastatin Analogs)
Objective: Synthesis of the cis-stilbene framework (often the bioactive isomer). Reagents:
-
Benzyltriphenylphosphonium chloride (1.1 equiv)
-
NaHMDS (Sodium bis(trimethylsilyl)amide) (1.2 equiv, 1.0 M in THF)
-
Anhydrous THF
Step-by-Step Procedure:
-
Cryogenic Setup: Cool the phosphonium salt suspension in THF to -78°C .
-
Critical: Low temperature is essential for kinetic control (
-selectivity).
-
-
Base Addition: Add NaHMDS dropwise. The solution usually turns deep orange/red. Stir for 1 hour at -78°C.
-
Aldehyde Addition: Add the aldehyde slowly. Maintain -78°C for 2 hours.
-
Controlled Warming: Allow the reaction to warm only to -20°C or 0°C before quenching. Warming to RT or reflux can promote isomerization to the thermodynamic
-isomer. -
Purification: Flash chromatography on silica.
-
Tip:
-stilbenes are often less polar than -stilbenes and elute first.
-
Data Presentation & Analysis
Stereochemical Control Table
The choice of base and solvent dramatically shifts the
| Condition | Base | Solvent | Temperature | Major Isomer | Mechanism |
| Kinetic | NaHMDS / KHMDS | THF | -78°C | Salt-Free Ylide | |
| Thermodynamic | NaOMe / NaH | MeOH / DMF | Reflux | Reversible Betaine | |
| Phase Transfer | 50% NaOH | RT | Mixed | Interfacial |
Purification Workflow (Ph3PO Removal)
Triphenylphosphine oxide is the primary contaminant.
Figure 2: Optimized purification workflow to remove stoichiometric phosphine oxide byproducts.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Conversion | Steric hindrance of 2-Cl group. | Increase reaction time; switch to more reactive base (e.g., |
| Low Z-Selectivity | Presence of Lithium salts (stabilize betaine). | Use KHMDS or NaHMDS instead of Li-bases. Ensure "Salt-Free" conditions. |
| Oily Product | Residual | Use |
| Aldehyde Recovery | Enolization of aldehyde. | Add aldehyde rapidly at low temp to favor nucleophilic attack over deprotonation. |
References
-
Wittig Reaction Mechanism & Stereocontrol
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry.
-
Synthesis of Combretastatin Analogs (Stilbenes)
- Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.
-
Ortho-Substituent Effects in Wittig Reactions
- Yamataka, H., et al. (1998). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes. The Journal of Organic Chemistry.
-
General Protocol for Methylenation
- Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran.
-
Ph3PO Removal Strategies
- Batesky, D. C., et al. (2017). Triphenylphosphine Oxide Removal from Reaction Mixtures. Journal of Organic Chemistry.
Sources
Application Notes and Protocols: Suzuki Coupling of 2-Chloro-3,4-dimethoxybenzaldehyde for the Synthesis of Biaryl Scaffolds
Introduction: The Strategic Importance of Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has profound implications in the pharmaceutical industry for the synthesis of complex molecules, including numerous approved drugs.[2] Specifically, the construction of biaryl aldehyde scaffolds from substrates like 2-Chloro-3,4-dimethoxybenzaldehyde is of significant interest. These products serve as versatile intermediates in the synthesis of natural products, advanced materials, and, most notably, pharmacologically active compounds where the biaryl moiety is a common structural motif.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling of this compound. We will delve into the mechanistic nuances of coupling an electron-rich, sterically hindered aryl chloride, present detailed, field-proven protocols, and discuss the critical parameters that ensure a high-yielding and reproducible outcome.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] However, the specific substrate, this compound, presents unique challenges that necessitate careful consideration of each step.
-
Oxidative Addition: The C-Cl bond is inherently less reactive than C-Br or C-I bonds, making the initial oxidative addition of the aryl chloride to the Pd(0) catalyst the rate-determining step.[4] The electron-donating nature of the two methoxy groups further deactivates the C-Cl bond towards oxidative addition. To overcome this hurdle, the selection of a highly active palladium catalyst is paramount. Catalysts bearing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are known to promote the oxidative addition of challenging aryl chlorides.[5][6] These ligands stabilize the electron-rich palladium center and facilitate the cleavage of the strong C-Cl bond.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[4] The choice of base and solvent can significantly influence the rate and efficiency of this step.
-
Reductive Elimination: The final step involves the formation of the C-C bond and regeneration of the Pd(0) catalyst. The steric hindrance imposed by the ortho-chloro and methoxy groups can influence the rate of reductive elimination.
The aldehyde functionality is generally well-tolerated in Suzuki couplings. However, under certain conditions, it can potentially coordinate to the palladium center, influencing the catalytic activity.[7] Careful selection of reaction parameters is therefore essential to minimize any undesired interactions.
Below is a diagram illustrating the catalytic cycle for the Suzuki coupling of this compound with a generic arylboronic acid.
Figure 1: Catalytic Cycle of the Suzuki Coupling
Recommended Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol details the Suzuki coupling of this compound with phenylboronic acid, a common and versatile coupling partner.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 200.62 | 1.0 | 200.6 mg | Starting material. |
| Phenylboronic acid | 121.93 | 1.2 | 146.3 mg | Coupling partner. A slight excess is used to ensure full conversion. |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg | Palladium source. |
| SPhos | 410.51 | 0.04 | 16.4 mg | Ligand. A bulky, electron-rich phosphine ligand. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg | Base. Must be finely powdered and dry. |
| Toluene | - | - | 5 mL | Solvent. Should be degassed. |
| Water | - | - | 0.5 mL | Co-solvent. Should be degassed. |
Experimental Procedure
The following workflow diagram outlines the key steps of the experimental procedure.
Figure 2: Experimental Workflow
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (200.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), potassium carbonate (276.4 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. Sparge the resulting mixture with argon for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
Key Considerations for Success
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst degradation and ensure high yields.[8]
-
Choice of Ligand: For electron-rich and sterically hindered aryl chlorides, bulky and electron-donating ligands such as SPhos, RuPhos, or N-heterocyclic carbenes (NHCs) are often superior to traditional phosphine ligands like triphenylphosphine.[5][6]
-
Base Selection: The choice of base can significantly impact the reaction outcome. While potassium carbonate is a good starting point, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may provide better results for particularly challenging substrates.[6] The base must be anhydrous and finely powdered to ensure optimal reactivity.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly employed. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[8] The ratio of organic solvent to water may require optimization.
-
Potential Side Reactions: A common side reaction is the dehalogenation of the starting aryl chloride, leading to the formation of 3,4-dimethoxybenzaldehyde.[8] This can be minimized by using a highly active catalyst system and ensuring an efficient transmetalation step. Another potential side reaction is the homo-coupling of the boronic acid. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction to completion.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile route to valuable biaryl aldehyde intermediates. While the electron-rich and sterically hindered nature of this substrate presents challenges, the use of modern, highly active palladium catalyst systems, coupled with careful control of reaction parameters, enables efficient and high-yielding synthesis. The protocols and insights provided in this application note serve as a robust starting point for researchers in their efforts to construct complex molecular architectures for applications in drug discovery and materials science.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Phenylboronic acid. (2023). In Wikipedia. [Link]
-
Toyokuni, T., et al. (2002). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Synlett, 2002(11), 1872-1874. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Kwong, F. Y., et al. (2007). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides in the presence of an indolylphosphine ligand (WK‐phos). Chemistry–A European Journal, 13(18), 5195-5201. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Saito, B., & Fu, G. C. (2007). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]
-
Singh, R., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(29), 5275-5283. [Link]
-
Fihri, A., et al. (2007). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. European Journal of Organic Chemistry, 2007(10), 1599-1605. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Organic & Biomolecular Chemistry, 1(1), 143-146. [Link]
-
Frija, L. M., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2315–2320. [Link]
-
Słowik, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2309–2321. [Link]
-
Fihri, A., et al. (2007). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. European Journal of Organic Chemistry, 2007(10), 1599-1605. [Link]
-
Snieckus, V. (1990). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Chemical Reviews, 90(6), 879-933. [Link]
-
Sharma, P., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2469. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Angewandte Chemie International Edition, 47(27), 5075-5079. [Link]
-
Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]
-
Nahra, F., et al. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Catalysis Science & Technology, 8(11), 2839-2849. [Link]
-
Wang, C., et al. (2016). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. Angewandte Chemie International Edition, 55(44), 13833-13837. [Link]
-
Bellina, F., et al. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 104(5), 2171–2294. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Chen, W., et al. (2022). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Organic Letters, 24(36), 6542–6547. [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
-
Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]
-
Kálai, T., & Hideg, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. Synthesis, 2001(11), 1647-1652. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
Anwendungs- und Protokollhandbuch: Derivatisierung von 2-Chlor-3,4-dimethoxybenzaldehyd
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 2-Chlor-3,4-dimethoxybenzaldehyd, einer wichtigen Vorstufe in der Synthese pharmazeutisch aktiver Wirkstoffe. Es werden die strategische Bedeutung, bewährte Protokolle und analytische Methoden erläutert, um Forscher bei der Erstellung von Wirkstoffbibliotheken und der Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) zu unterstützen.
Einleitung: Die strategische Rolle von 2-Chlor-3,4-dimethoxybenzaldehyd
2-Chlor-3,4-dimethoxybenzaldehyd ist ein vielseitiges aromatisches Aldehyd, das als zentraler Baustein in der medizinischen Chemie dient. Seine spezifische Substitutionsmuster – eine reaktive Aldehydgruppe, flankiert von Methoxygruppen und einem Chloratom – machen es zu einem idealen Ausgangsmaterial für die Synthese komplexer Moleküle. Insbesondere wurde es als Schlüsselreagenz bei der Synthese von Agonisten des menschlichen Toll-like-Rezeptors 4 (TLR4) und potenten, selektiven PDE10A-Inhibitoren identifiziert, die in Modellen zur Behandlung von Schizophrenie Aktivität zeigen.[] Die Derivatisierung der Aldehydgruppe ist ein entscheidender Schritt, um die physikochemischen und pharmakologischen Eigenschaften des Moleküls zu modulieren und neue therapeutische Kandidaten zu entwickeln.
Physikalisch-chemische Eigenschaften und Handhabung
Vor Beginn der Synthese ist ein Verständnis der Eigenschaften und Sicherheitsanforderungen des Ausgangsmaterials unerlässlich.
Tabelle 1: Physikalisch-chemische Daten für 2-Chlor-3,4-dimethoxybenzaldehyd
| Eigenschaft | Wert | Referenz |
| CAS-Nummer | 5417-17-4 | [2][3] |
| Summenformel | C₉H₉ClO₃ | [4] |
| Molekulargewicht | 200.62 g/mol | [4] |
| Aussehen | Beige-gelbes bis beiges kristallines Pulver | [3] |
| Schmelzpunkt | 71-74 °C | [3] |
| Löslichkeit | Löslich in gängigen organischen Lösungsmitteln (z.B. Ethanol, DCM, Aceton). |
Sicherheit und Handhabung: 2-Chlor-3,4-dimethoxybenzaldehyd ist als haut- und augenreizend eingestuft und kann Reizungen der Atemwege verursachen. Bei der Handhabung der festen Substanz sollten stets geeignete persönliche Schutzausrüstungen (PSA), einschließlich Schutzbrille, Handschuhe und Atemschutzmaske (Typ N95), getragen werden. Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden.
Die Logik der Derivatisierung in der Wirkstoffforschung
Die Derivatisierung eines Kernmoleküls (Scaffold) ist eine fundamentale Strategie in der modernen Wirkstoffentwicklung. Durch die systematische Modifikation einer reaktiven funktionellen Gruppe – in diesem Fall der Aldehydgruppe – können Wissenschaftler eine Bibliothek von analogen Verbindungen erstellen. Jedes Derivat besitzt einzigartige sterische und elektronische Eigenschaften, die seine Interaktion mit biologischen Zielstrukturen (z. B. Enzymen oder Rezeptoren) beeinflussen. Dieser Ansatz ermöglicht eine systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen hinsichtlich ihrer Wirksamkeit, Selektivität und pharmakokinetischen Eigenschaften.
Abbildung 1: Logischer Fluss von der Kernstruktur zur SAR-Analyse.
Detaillierte Syntheseprotokolle
Die folgenden Protokolle beschreiben bewährte Methoden zur Synthese von zwei wichtigen Derivatklassen: Schiff-Basen (Imine) und Oxime. Diese Reaktionen sind robust, gut charakterisiert und erfordern Standardlaborausrüstung.
Die Kondensation von Aldehyden mit primären Aminen zu Iminen ist eine fundamentale Reaktion zur Bildung von C=N-Doppelbindungen.[5] Schiff-Basen sind für ihre breite Palette an biologischen Aktivitäten bekannt und stellen wertvolle Zwischenprodukte für die weitere Synthese dar.
-
Rationale der Methode: Die Reaktion wird typischerweise in einem protischen Lösungsmittel wie Ethanol durchgeführt, das die Reaktanden gut löst und als Medium für die säurekatalysierte Wasserabspaltung dient. Eine katalytische Menge einer schwachen Säure (z. B. Essigsäure) protoniert die Hydroxylgruppe des intermediären Hemiaminals und erleichtert so dessen Eliminierung als Wasser.
Experimentelles Vorgehen:
-
Ansatz: In einem 50-mL-Rundkolben werden 2,01 g (10,0 mmol) 2-Chlor-3,4-dimethoxybenzaldehyd in 20 mL absolutem Ethanol gelöst.
-
Reagenzzugabe: Unter Rühren wird eine äquimolare Menge (10,0 mmol) eines ausgewählten primären Amins (z. B. 0,93 g Anilin) zugegeben.
-
Katalyse: Es werden 2-3 Tropfen Eisessig als Katalysator hinzugefügt.
-
Reaktion: Das Reaktionsgemisch wird für 2-4 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (Laufmittel z. B. Hexan:Ethylacetat 4:1).
-
Aufarbeitung: Nach vollständigem Umsatz wird das Gemisch auf Raumtemperatur abgekühlt. Das ausgefallene Produkt wird durch Filtration abgetrennt. Falls kein Feststoff ausfällt, wird das Lösungsmittel am Rotationsverdampfer entfernt.
-
Reinigung: Der Rohprodukt wird aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Isopropanol) umkristallisiert, um das reine Imin-Derivat als kristallinen Feststoff zu erhalten.
Tabelle 2: Erwartete analytische Daten für ein N-(2-Chlor-3,4-dimethoxybenzyliden)anilin Derivat
| Analytik | Erwartetes Ergebnis |
| IR (cm⁻¹) | ~1625 cm⁻¹ (C=N Streckschwingung), Abwesenheit der C=O Bande bei ~1680 cm⁻¹ |
| ¹H-NMR (δ, ppm) | Singulett bei ~8.3-8.6 ppm (Azomethin-Proton, -CH=N-) |
| MS (m/z) | Erwartetes Molekülion [M]⁺ oder [M+H]⁺ (z.B. für Anilin-Derivat: C₁₅H₁₄ClNO₂) |
Die Oxim-Synthese ist eine klassische Reaktion zur Derivatisierung von Aldehyden.[6][7] Oxime dienen nicht nur der Charakterisierung, sondern sind auch wichtige Intermediate für weitere Umwandlungen, wie z. B. die Beckmann-Umlagerung.[6] Die hier vorgestellte lösungsmittelfreie "Grindstone Chemistry"-Methode ist ein Beispiel für grüne Chemie, die hohe Ausbeuten in kurzer Zeit bei minimalem Abfallaufkommen ermöglicht.[8]
-
Rationale der Methode: Bei dieser Methode wird die für die Reaktion benötigte Aktivierungsenergie durch mechanische Energie (Reibung) in einem Mörser erzeugt.[7] Eine milde Base wie Natriumcarbonat (Na₂CO₃) deprotoniert das Hydroxylaminhydrochlorid zum reaktiveren, freien Hydroxylamin. Die Reaktion findet im festen Zustand statt, was die Notwendigkeit von Lösungsmitteln eliminiert.[8]
Experimentelles Vorgehen:
-
Ansatz: In einem Achatmörser werden 1,0 g (5,0 mmol) 2-Chlor-3,4-dimethoxybenzaldehyd, 0,42 g (6,0 mmol, 1,2 Äquivalente) Hydroxylaminhydrochlorid und 0,79 g (7,5 mmol, 1,5 Äquivalente) wasserfreies Natriumcarbonat gegeben.
-
Reaktion: Die Feststoffe werden bei Raumtemperatur für 5-10 Minuten mit einem Pistill kräftig verrieben. Oft ist eine leichte Verflüssigung oder Farbänderung zu beobachten, was auf den Beginn der Reaktion hindeutet.
-
Überwachung: Der Reaktionsfortschritt kann durch Entnahme einer kleinen Probe, Lösen in Chloroform und Analyse mittels DC überprüft werden.
-
Aufarbeitung: Nach Beendigung der Reaktion wird das feste Gemisch mit 20 mL destilliertem Wasser versetzt und gut verrührt, um anorganische Salze zu lösen.
-
Isolierung: Der feste Produkt wird abfiltriert, mit kaltem Wasser gewaschen, um restliche Salze zu entfernen, und an der Luft oder im Vakuum getrocknet.
-
Reinigung: Eine Umkristallisation aus einem Ethanol/Wasser-Gemisch liefert in der Regel das hochreine Oxim-Derivat.
Tabelle 3: Erwartete analytische Daten für das 2-Chlor-3,4-dimethoxybenzaldehyd-Oxim
| Analytik | Erwartetes Ergebnis |
| IR (cm⁻¹) | ~3200-3400 cm⁻¹ (breit, O-H), ~1640 cm⁻¹ (C=N), Abwesenheit der C=O Bande |
| ¹H-NMR (δ, ppm) | Singulett bei ~8.0-8.2 ppm (Aldoxim-Proton, -CH=N-), Singulett bei ~9.5-11.0 ppm (austauschbar, N-OH) |
| MS (m/z) | Erwartetes Molekülion [M]⁺ oder [M+H]⁺ (C₉H₁₀ClNO₃) |
Allgemeiner Arbeitsablauf: Von der Synthese zur Charakterisierung
Ein erfolgreiches Derivatisierungsprogramm folgt einem systematischen und validierenden Arbeitsablauf. Jeder Schritt ist entscheidend, um die Integrität der synthetisierten Verbindungen und die Zuverlässigkeit der nachfolgenden biologischen Daten zu gewährleisten.
Abbildung 2: Standard-Arbeitsablauf für Synthese, Aufarbeitung und Analyse.
Fazit
2-Chlor-3,4-dimethoxybenzaldehyd ist ein wertvoller und reaktiver Baustein für die Wirkstoffforschung. Die in diesem Dokument beschriebenen Protokolle zur Synthese von Schiff-Basen und Oximen sind effiziente und zuverlässige Methoden zur Erzeugung von Molekülbibliotheken. Die vorgestellte lösungsmittelfreie Methode für die Oxim-Synthese unterstreicht zudem das Potenzial grüner Chemie in der Laborpraxis. Durch die Anwendung dieser Protokolle und des systematischen Arbeitsablaufs können Forscher die chemische Vielfalt ihrer Substanzsammlungen gezielt erweitern und die Grundlage für erfolgreiche Programme zur Entdeckung neuer Medikamente schaffen.
Referenzen
-
Google Patents. (1986). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. Abgerufen von
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Abgerufen von [Link]
-
ResearchGate. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Abgerufen von [Link]
-
Wikipedia. (n.d.). Benzol. Abgerufen von [Link]
-
PubMed Central. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Abgerufen von [Link]
-
PubMed Central. (n.d.). (E)-3,5-Dimethoxybenzaldehyde oxime. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Abgerufen von [Link]
-
ResearchGate. (2013). A Simple and Efficient Grindstone Chemistry Solid-state Reaction Procedure for the Synthesis of Heterocyclic Oximes in Dry Media. Abgerufen von [Link]
-
ResearchGate. (2017). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. Abgerufen von [Link]
-
Thieme. (n.d.). Herstellung und Umwandlung von Oximen. Abgerufen von [Link]
-
PeerJ. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. Abgerufen von [Link]
-
Chemie.de. (n.d.). Oxime. Abgerufen von [Link]
-
Oriental Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Abgerufen von [Link]
-
Thieme. (n.d.). Aldehyd- und Keton-imine. Abgerufen von [Link]
-
Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Abgerufen von [Link]
-
PubChem. (n.d.). Veratraldehyde. Abgerufen von [Link]
-
Wikipedia. (n.d.). Oxime. Abgerufen von [Link]
-
Thieme. (n.d.). IX. Herstellung von Oximen aus anderen Oximen unter Erhaltung der Oximinogruppe. Abgerufen von [Link]
Sources
- 2. 5417-17-4|2-Chloro-3,4-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 2-Chloroveratraldehyde | 5417-17-4 [chemicalbook.com]
- 4. 2-氯-3,4-二甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Application Note: High-Purity Scale-Up Strategy for 2-Chloro-3,4-dimethoxybenzaldehyde
Executive Summary & Strategic Analysis
The synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde presents a classic regiochemical challenge in aromatic substitution. This intermediate is a critical scaffold for various pharmaceutical APIs (e.g., tyrosine kinase inhibitors) and requires strict isomeric purity.[1]
The "Regioselectivity Trap"
A common error in early-phase development is attempting to synthesize this target via the direct chlorination of Veratraldehyde (3,4-dimethoxybenzaldehyde).[1]
-
Direct Chlorination Route: Electrophilic aromatic substitution on Veratraldehyde is directed by the methoxy groups to the less hindered 6-position (para to the 3-methoxy).[1] This yields 6-Chloro-3,4-dimethoxybenzaldehyde (also named 2-chloro-4,5-dimethoxybenzaldehyde), which is a regioisomer, not the target.[1]
-
The Correct Strategy: To secure the chlorine at the 2-position relative to the aldehyde, the halogen must be introduced before formylation, or the formylation must be directed to the position adjacent to the chlorine.
Recommended Route: Vilsmeier-Haack Formylation of 3-Chloroveratrole (1-chloro-2,3-dimethoxybenzene). In this substrate, the 3-methoxy group strongly activates the position para to itself (Position 6).[1] Formylation at Position 6 yields the desired 1-formyl-2-chloro-3,4-dimethoxy substitution pattern.[1]
Process Safety & Thermodynamics (Vilsmeier-Haack)[1]
The Vilsmeier-Haack reaction involves the formation of a reactive chloromethyleniminium salt (Vilsmeier reagent) from DMF and POCl₃.[1][2] On a kilogram scale, this reaction poses significant thermal hazards.[1]
Thermal Hazard Assessment[1]
-
Vilsmeier Reagent Formation: Exothermic (
).[1] -
Formylation Step: Exothermic.[1]
-
Hydrolysis (Quench): Highly exothermic decomposition of the excess reagent and the iminium intermediate.
Critical Safety Control: Avoid "all-in" accumulation. The Vilsmeier reagent is thermally unstable.[1] Accumulation of the unreacted reagent followed by a rapid temperature spike can lead to thermal runaway.
-
Protocol Choice: Use a Semi-Batch (Feed-Controlled) approach.[1]
-
Solvent System: Toluene or Dichloromethane (DCM) are preferred over neat DMF to act as a heat sink and reduce viscosity.[1]
Pathway Visualization
The following diagram illustrates the regiochemical logic and the reaction pathway.
Caption: Regioselective pathway comparing the constructive formylation (Blue/Green) vs. the problematic direct chlorination (Red/Dotted).
Detailed Experimental Protocol (Scale-Up Ready)
Scale Basis: 100 g Input (Scalable to 10 kg with appropriate heat transfer calculation).
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7] | Mass/Vol | Role |
| 3-Chloroveratrole | 172.61 | 1.0 | 100.0 g | Limiting Reagent |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 | 106.6 g (64 mL) | Electrophile Source |
| DMF (N,N-Dimethylformamide) | 73.09 | 2.5 | 106.0 g (112 mL) | Reagent/Solvent |
| Toluene | 92.14 | N/A | 500 mL | Process Solvent |
| Sodium Acetate (Trihydrate) | 136.08 | 3.0 | ~236 g | Buffer/Quench |
Step 1: Vilsmeier Reagent Formation (In-Situ)
Rationale: Pre-forming the reagent in situ within the solvent matrix allows for better heat dissipation than neat mixing.[1]
-
Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel under Nitrogen atmosphere.
-
Charge: Add DMF (112 mL) and Toluene (300 mL) . Cool the mixture to 0–5°C .
-
Addition: Charge POCl₃ (64 mL) into the addition funnel.
-
Dosing: Add POCl₃ dropwise to the DMF/Toluene solution over 45–60 minutes , maintaining internal temperature < 10°C .
-
Observation: A white slurry of the Vilsmeier salt (chloroiminium ion) will form.[1]
-
-
Age: Stir at 5–10°C for 30 minutes to ensure complete formation.
Step 2: Substrate Addition & Reaction[1]
-
Preparation: Dissolve 3-Chloroveratrole (100 g) in Toluene (200 mL) .
-
Addition: Add the substrate solution to the Vilsmeier slurry over 30 minutes .
-
Note: The reaction is slightly exothermic; maintain T < 20°C.[1]
-
-
Reaction: Warm the mixture to 70–80°C over 1 hour.
-
Hold: Stir at 80°C for 4–6 hours.
Step 3: Quench & Hydrolysis (Critical Step)
Safety Note: The hydrolysis of the iminium salt releases HCl and heat. An "Inverse Quench" is recommended for control.
-
Quench Preparation: In a separate 3L vessel, prepare a solution of Sodium Acetate (236 g) in Water (1000 mL) and cool to 10°C.
-
Transfer: Slowly transfer the reaction mixture (from Step 2) into the Quench vessel over 45–60 minutes .
-
Control: Maintain quench temperature < 30°C .[1]
-
-
Hydrolysis: After addition, stir vigorously for 2 hours at ambient temperature (20–25°C) to fully hydrolyze the iminium species to the aldehyde.
Step 4: Isolation & Purification[1]
-
Phase Separation: Stop stirring and allow phases to separate. Collect the organic (Toluene) layer.[1]
-
Extraction: Extract the aqueous layer with Toluene (2 x 100 mL).[1] Combine organics.
-
Wash: Wash combined organics with Sat. NaHCO₃ (200 mL) followed by Brine (200 mL).[1]
-
Concentration: Distill off Toluene under reduced pressure (40–50°C) to obtain the crude solid.
-
Crystallization:
Process Workflow Diagram
The following DOT diagram defines the unit operations and critical control points (CCPs).
Caption: Unit operation flow emphasizing the inverse quench technique for thermal safety.
Analytical Controls & Troubleshooting
HPLC Method Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 230 nm and 280 nm.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of iminium salt.[1] | Extend quench time; ensure pH is buffered (NaOAc) to prevent tarring. |
| Tar Formation | Thermal runaway during POCl₃ addition or Quench.[1] | Strictly control dosing rates; ensure adequate cooling capacity. |
| Regioisomer Presence | Starting material contamination (Veratrole instead of 3-Chloroveratrole).[1] | QC the starting material.[1] Verify 3-Chloroveratrole purity by GC/NMR. |
| Color (Yellow/Brown) | Residual iodine (if made from iodo-precursors) or oxidation.[1] | Wash organic phase with Sodium Thiosulfate or recrystallize with charcoal.[1] |
References
-
Dyer, U. C., et al. (2001).[1] "Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant." Organic Process Research & Development, 5(2), 175–178.[1] [Link]
-
Stoessel, F. (2025).[1] "Thermal Hazards of the Vilsmeier-Haack Reaction." Mettler Toledo Application Notes / ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]
- 4. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
Green chemistry approaches for reactions with 2-Chloro-3,4-dimethoxybenzaldehyde
An Application Guide to Green Chemistry Approaches for Reactions with 2-Chloro-3,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Greener Synthesis
This compound is a valuable substituted aromatic aldehyde, serving as a key starting material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique substitution pattern—an activating aldehyde group, electron-donating methoxy groups, and a sterically and electronically influential chloro group—makes it a versatile scaffold for building molecular complexity. However, traditional synthetic routes for derivatizing such aldehydes often rely on volatile organic solvents (VOCs), harsh reaction conditions, and stoichiometric reagents that generate significant chemical waste.
This guide moves beyond conventional methods to explore green and sustainable alternatives for reactions involving this compound. Adhering to the core principles of green chemistry, these approaches aim to reduce environmental impact by improving energy efficiency, utilizing safer solvents, employing catalytic methods, and minimizing waste.[1] By adopting these protocols, researchers can not only enhance the environmental profile of their synthetic processes but also often benefit from shorter reaction times, higher yields, and simplified purification procedures.
This document serves as a practical resource, providing both the theoretical underpinnings and detailed experimental protocols for implementing these advanced, sustainable methodologies in the laboratory.
Pillar 1: Advanced Energy Inputs for Enhanced Reaction Efficiency
A cornerstone of green chemistry is the use of alternative energy sources to drive chemical reactions more efficiently than traditional convective heating. Microwave irradiation and ultrasound sonication are two such powerful techniques that can dramatically reduce reaction times and improve yields.
Microwave-Assisted Synthesis: Rapid, Efficient C-C Bond Formation
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat.[2] This rapid, localized heating often leads to a significant acceleration of reaction rates, allowing for syntheses to be completed in minutes rather than hours. For reactions involving this compound, this is particularly advantageous for condensation reactions.
Causality of Microwave Enhancement: The efficiency of microwave heating is dependent on the polarity of the reactants and solvents. The carbonyl group in the aldehyde and the polar intermediates in reactions like the Claisen-Schmidt condensation absorb microwave energy efficiently. This leads to a rapid increase in internal temperature, overcoming activation energy barriers more effectively than conventional heating. This technique is well-suited for producing chalcones, which are important intermediates for various heterocyclic compounds.[3]
Application Protocol 1: Microwave-Assisted Claisen-Schmidt Condensation
This protocol details the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Materials:
-
This compound
-
4'-Methylacetophenone
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Deionized Water
-
Microwave Reactor with sealed vessel capability
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 200.6 mg), 4'-Methylacetophenone (1.0 mmol, 134.2 mg), and powdered Potassium Carbonate (1.0 mmol, 138.2 mg).
-
Solvent Addition: Add 3 mL of ethanol to the vessel.
-
Reaction Setup: Securely seal the vessel and place it in the cavity of the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at 100 °C for 5-10 minutes with a power setting of 300 W.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the vessel to room temperature, transfer the reaction mixture to a beaker containing 20 mL of ice-cold water.
-
Precipitation: Acidify the mixture by dropwise addition of 1 M HCl until the pH is ~5-6 to neutralize the catalyst. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.
-
Validation: Characterize the final product using ¹H-NMR, ¹³C-NMR, FTIR, and Mass Spectrometry to confirm its structure and purity.
Logical Workflow for Microwave-Assisted Synthesis
Caption: Workflow for Microwave-Assisted Chalcone Synthesis.
Ultrasound-Assisted Synthesis: A Sonochemical Approach
Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[4] This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. This method is an excellent green alternative, often performed at ambient temperature, reducing energy consumption.[5]
Causality of Sonochemical Enhancement: The intense energy from cavitation creates micro-emulsions, increasing the surface area between reactants in heterogeneous systems and accelerating reaction rates. For the synthesis of dihydropyrimidinones (Biginelli reaction), ultrasound can significantly shorten reaction times and improve yields compared to conventional methods.[6]
Application Protocol 2: Ultrasound-Assisted Biginelli Reaction
This protocol describes a one-pot synthesis of a dihydropyrimidinone derivative.
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Urea
-
Samarium Perchlorate (Sm(ClO₄)₃) as catalyst[6]
-
Ethanol
-
Ultrasonic Bath or Probe Sonicator
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, mix this compound (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of Sm(ClO₄)₃ (0.1 mmol).
-
Solvent: Add 10 mL of ethanol as the reaction medium.
-
Sonication: Place the flask in an ultrasonic bath operating at a frequency of 20-40 kHz.[4] Alternatively, immerse an ultrasonic probe directly into the mixture. Irradiate at room temperature for 30-60 minutes.
-
Monitoring: Track the reaction's completion via TLC analysis.
-
Isolation: Upon completion, pour the reaction mixture into crushed ice. The solid product will precipitate out.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
-
Validation: Confirm the structure and purity of the product by spectroscopic analysis (NMR, FTIR, Mass Spectrometry).
Comparative Data for Green Energy Sources
| Reaction Type | Substrate | Method | Catalyst | Time | Yield | Reference |
| Claisen-Schmidt | 3,4-dimethoxybenzaldehyde | Microwave | NaOH | 2 min | High | [7] |
| Chalcone Synthesis | Substituted Benzaldehydes | Ultrasound | KOH | 15-25 min | 85-95% | [4] |
| Biginelli Reaction | Aromatic Aldehydes | Ultrasound | Sm(ClO₄)₃ | 30-60 min | ~90% |
Pillar 2: Sustainable Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of benign alternatives to traditional volatile organic compounds. Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) are two classes of novel solvents with favorable properties such as low volatility, high thermal stability, and recyclability.
Deep Eutectic Solvents (DESs) as Reaction Media
DESs are mixtures of a quaternary ammonium salt (hydrogen bond acceptor, HBA) and a hydrogen bond donor (HBD), such as urea, glycerol, or organic acids.[8] These components, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components.[8] They are biodegradable, non-toxic, and inexpensive to prepare.
Causality of DES in Synthesis: DESs can act as both the solvent and the catalyst.[9] The hydrogen-bonding network within the DES can stabilize transition states and activate substrates, for example, by enhancing the electrophilicity of the aldehyde's carbonyl carbon, thus accelerating reactions like Knoevenagel or aldol condensations.[10]
Application Protocol 3: Knoevenagel Condensation in a Deep Eutectic Solvent
Materials:
-
This compound
-
Malononitrile
-
Choline Chloride
-
Urea
-
Ethyl Acetate
-
Hexane
Step-by-Step Methodology:
-
DES Preparation: Prepare the DES by mixing choline chloride (1 part) and urea (2 parts) in a flask. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed. Allow it to cool to room temperature.
-
Reaction: To 2 mL of the prepared ChCl:Urea DES, add this compound (1 mmol) and malononitrile (1 mmol).
-
Heating and Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Extraction: Upon completion, add 15 mL of deionized water to the reaction mixture. The product, being less polar, will often precipitate. If not, extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization using an ethanol/water mixture or a hexane/ethyl acetate system. The DES can often be recovered by evaporating the water from the aqueous phase and reused.[11]
-
Validation: Characterize the purified product using appropriate spectroscopic techniques.
Diagram of a Deep Eutectic Solvent System
Caption: Interaction between Choline Chloride and Urea in a DES.
Pillar 3: Biocatalysis for Selective Transformations
Biocatalysis utilizes enzymes to perform chemical transformations. This approach offers unparalleled selectivity (chemo-, regio-, and stereo-selectivity) under mild, aqueous conditions, epitomizing green chemistry principles.
Causality of Enzymatic Reactions: Enzymes like lignin peroxidase (LiP) can catalyze reactions on aromatic compounds under mild conditions, using H₂O₂ as a green oxidant.[12] For aldehydes, enzymes such as ketoreductases (KREDs) can perform highly stereoselective reductions of a carbonyl group to a chiral alcohol, a crucial transformation in the synthesis of many active pharmaceutical ingredients.[13]
Application Protocol 4: Enzymatic Reduction of the Aldehyde Group
This protocol describes the asymmetric reduction of this compound to the corresponding chiral alcohol using a commercially available ketoreductase.
Materials:
-
This compound
-
Ketoreductase (KRED) enzyme kit (e.g., from Codexis or similar suppliers)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase (GDH))
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropyl alcohol (for cosolvent, if needed)
-
Ethyl acetate
Step-by-Step Methodology:
-
Enzyme Screening: If using a kit, screen a panel of KREDs according to the manufacturer's instructions to identify the enzyme with the highest activity and stereoselectivity for the substrate.
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of phosphate buffer. Add glucose (for the regeneration system), the NAD(P)H cofactor, and the GDH enzyme.
-
Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible cosolvent like isopropyl alcohol and add it to the buffer solution to the desired final concentration (e.g., 10-50 mM).
-
Initiation: Add the selected KRED enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.
-
Monitoring: Monitor the conversion of the aldehyde to the alcohol using HPLC or GC.
-
Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Extract the product into the organic layer. Separate the layers and repeat the extraction of the aqueous phase.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by silica gel chromatography if necessary.
-
Validation: Determine the yield and enantiomeric excess (e.e.) of the chiral alcohol product using chiral HPLC or GC. Confirm the structure with NMR and MS.
Conclusion
The transition to greener synthetic methodologies is not merely an environmental obligation but a scientific and economic opportunity. The protocols detailed in this guide for reactions with this compound—leveraging microwave and ultrasound energy, sustainable solvents like DESs, and precise biocatalysts—demonstrate that sustainable chemistry can be efficient, rapid, and high-yielding. By integrating these approaches, researchers and drug development professionals can significantly reduce the environmental footprint of their work while advancing the frontiers of chemical synthesis.
References
- CN102070421A - Method for synthesizing veratraldehyde - Google P
-
Green chemistry - The Essential Chemical Industry. (URL: [Link])
-
Method for synthesizing veratraldehyde - Eureka | Patsnap. (URL: [Link])
- CN101648854A - Solvent-free enzymatic synthesis method of veratraldehyde - Google P
-
Veratraldehyde, 6-nitro - Organic Syntheses Procedure. (URL: [Link])
-
Microwave Assisted Synthesis of Chalcone and Biological Activity - Scholars Research Library. (URL: [Link])
-
Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC - NIH. (URL: [Link])
-
Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature - SciELO South Africa. (URL: [Link])
-
Solvent-free reactivity in the undergraduate organic laboratory - Taylor & Francis. (URL: [Link])
-
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - NIH. (URL: [Link])
-
Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones - Philippine Journal of Science. (URL: [Link])
-
Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019) - MDPI. (URL: [Link])
-
Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylamin - ResearchGate. (URL: [Link])
-
Ionic liquid effects on a multistep process. Increased product formation due to enhancement of all steps - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors - MDPI. (URL: [Link])
-
Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities - Advanced Journal of Chemistry, Section A. (URL: [Link])
-
Ultrasound assisted Heterocycles Synthesis. (URL: [Link])
-
New natural deep eutectic solvents based on aromatic organic acids - Taylor & Francis. (URL: [Link])
-
Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations - ResearchGate. (URL: [Link])
-
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - NIH. (URL: [Link])
-
Application of Functional Ionic Liquids Possessing Two Adjacent Acid Sites for Acetalization of Aldehydes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condens - Semantic Scholar. (URL: [Link])
-
Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies - PMC - NIH. (URL: [Link])
-
Environmentally benign green synthesis of intermediates and their derivatives of 2-cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11 B-hexahydro-4H-pyrazino[2,1-A] isoquinoline via N-alkylation/acylation - ResearchGate. (URL: [Link])
-
Application of Ionic Liquids in Multicomponent Reactions - PMC - NIH. (URL: [Link])
-
Deep Eutectic Solvents (DESs) and Their Applications | Chemical Reviews. (URL: [Link])
- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google P
-
Simultaneous synthesis of a deep eutectic solvent and its application in liquid–liquid microextraction of polycyclic aromatic hydrocarbons from aqueous samples - RSC Advances (RSC Publishing). (URL: [Link])
-
Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. (URL: [Link])
-
Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles - MDPI. (URL: [Link])
Sources
- 1. Green chemistry [essentialchemicalindustry.org]
- 2. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
- 6. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019) [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-3,4-dimethoxybenzaldehyde in Synthetic Chemistry
Welcome to our dedicated technical support center for 2-Chloro-3,4-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address common challenges and side reactions encountered during experimentation. Our aim is to equip you with the knowledge to anticipate potential issues, optimize your reaction conditions, and ensure the integrity of your synthetic outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section delves into specific experimental issues you might encounter when using this compound and provides actionable solutions based on fundamental chemical principles.
Question 1: I am observing a significant amount of a carboxylic acid impurity in my reaction mixture, especially when the reaction is run for an extended period or exposed to air. What is happening and how can I prevent it?
Answer:
The formation of 2-Chloro-3,4-dimethoxybenzoic acid is a common side reaction resulting from the oxidation of the aldehyde functional group. Benzaldehydes, particularly those with electron-donating groups like methoxy substituents, are susceptible to oxidation.
Causality of the Side Reaction:
This oxidation can occur through several pathways:
-
Autoxidation: In the presence of oxygen (air), light, and trace metal impurities, a radical-chain autoxidation process can occur. This is often a slow process but can become significant over long reaction times.
-
Reaction with Strong Oxidizing Agents: If your reaction conditions employ or generate strong oxidizing species, the aldehyde will be readily converted to the corresponding carboxylic acid.
-
Disproportionation (Cannizzaro Reaction): Under strongly basic conditions (e.g., concentrated alkali hydroxides), benzaldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield the corresponding primary alcohol and a carboxylate salt. While less common under typical synthetic conditions, it is a possibility to consider if you are using a high concentration of a strong base.
Troubleshooting and Optimization:
To minimize the formation of the carboxylic acid byproduct, consider the following strategies:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Solvent Purity: Use freshly distilled or high-purity, degassed solvents to minimize dissolved oxygen and remove metal impurities that can catalyze oxidation.
-
Light Protection: Protect your reaction from light by wrapping the reaction vessel in aluminum foil.
-
Control of Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor oxidation.
-
Avoid Strong Bases (if applicable): If your reaction requires a base, use a non-nucleophilic, hindered base or a weaker base if the reaction allows, to disfavor the Cannizzaro reaction.
Experimental Protocol: Minimizing Oxidation During a Reaction
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum for reagent addition.
-
Inerting: Purge the system with nitrogen or argon for 15-20 minutes.
-
Reagent Addition: Add your degassed solvent and this compound to the flask via a syringe or under a positive pressure of the inert gas.
-
Reaction: Run the reaction under a continuous positive pressure of the inert gas and protect it from light.
-
Work-up: Upon completion, quench the reaction and proceed with the work-up promptly.
Question 2: My desired product from a condensation reaction (e.g., Aldol, Wittig) has a low yield, and I observe a complex mixture of byproducts. What are the likely side reactions?
Answer:
When performing condensation reactions with this compound, several side reactions can lead to a complex product mixture and reduced yield of the desired product. The primary culprits are often self-condensation and other competing reactions of the aldehyde.
Causality of the Side Reactions:
-
Cannizzaro Reaction: As mentioned previously, under strongly basic conditions, two molecules of the aldehyde can react to form 2-chloro-3,4-dimethoxybenzyl alcohol and 2-chloro-3,4-dimethoxybenzoic acid. This is a significant competing pathway in base-catalyzed reactions like the Aldol condensation if the conditions are not carefully controlled.[1]
-
Benzoin Condensation: In the presence of certain catalysts like cyanide or thiamine, benzaldehydes can undergo self-condensation to form a benzoin derivative. While specific to certain reaction conditions, it's a potential side reaction to be aware of.
-
Formation of Acetals/Ketals: If your reaction is performed in an alcohol solvent under acidic conditions, the aldehyde can react with the solvent to form an acetal. This protects the aldehyde, preventing it from participating in the desired reaction.
Troubleshooting and Optimization:
-
Careful Choice of Base: For base-catalyzed condensations, use the mildest base that effectively promotes the reaction. Using a stoichiometric amount of a weaker base or a catalytic amount of a strong base is often preferable to using a large excess of a strong base.
-
Order of Addition: In many cases, it is beneficial to add the aldehyde slowly to a mixture of the other reactant and the base. This keeps the concentration of the aldehyde low at any given time, minimizing self-condensation.
-
Solvent Selection: Use aprotic solvents (e.g., THF, DCM, Toluene) to avoid acetal formation. If an alcohol solvent is necessary, consider using molecular sieves to remove any water, which can facilitate acetal hydrolysis and other side reactions.
-
Temperature Control: Running the reaction at a lower temperature can often favor the desired reaction pathway over competing side reactions.
Visualization of Competing Pathways in Base-Catalyzed Reactions:
Caption: Competing reaction pathways for this compound under basic conditions.
Question 3: I am attempting a nucleophilic substitution on the chloro-substituent, but the reaction is very sluggish or does not proceed. Why is this and how can I facilitate the reaction?
Answer:
The chloro-substituent on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAr).
Causality of Low Reactivity:
For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. These EWGs stabilize the negative charge that develops in the ring during the reaction (the Meisenheimer complex). In this compound, the methoxy groups are electron-donating, and the aldehyde group is only moderately electron-withdrawing. This lack of strong activation makes the displacement of the chloride ion energetically unfavorable.
Troubleshooting and Optimization:
To achieve substitution at the chloro-position, more forcing conditions or a change in mechanism is typically required:
-
High Temperatures and Pressures: In some cases, very high temperatures and pressures can overcome the activation energy barrier. However, this may also lead to decomposition.
-
Strongly Basic Nucleophiles: Very strong bases, such as sodium amide (NaNH₂), can promote substitution through an elimination-addition (benzyne) mechanism. This, however, can lead to a mixture of regioisomers.
-
Transition-Metal Catalysis: The most effective modern approach is to use a transition-metal catalyst, such as a palladium or copper complex, to facilitate the coupling of a nucleophile with the aryl chloride. This is not a direct SNAr reaction but a cross-coupling reaction (e.g., Buchwald-Hartwig amination, Suzuki coupling, etc.).
Experimental Protocol: Example of a Palladium-Catalyzed Amination (Buchwald-Hartwig)
-
Reagents: this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Setup: In a glovebox or under an inert atmosphere, combine the reagents in a dry, degassed solvent (e.g., toluene or dioxane) in a sealed reaction vessel.
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, filter off the catalyst, and purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can the methoxy groups on this compound be cleaved during my reaction?
A1: Yes, demethylation of the methoxy groups is a potential side reaction, particularly under strongly acidic or certain nucleophilic conditions. Strong acids like HBr or BBr₃ are commonly used for cleaving aryl methyl ethers. Some strong nucleophiles can also effect demethylation. If your reaction requires such conditions, you may observe the formation of the corresponding hydroxybenzaldehyde derivatives. To avoid this, it is best to use milder reaction conditions if possible.
Q2: What are some common impurities that might be present in commercially available this compound?
A2: Commercially available this compound is generally of high purity. However, potential impurities could include starting materials from its synthesis, such as veratraldehyde, or over-chlorinated byproducts. It is always good practice to check the purity of the starting material by techniques like NMR or melting point determination before use.
Q3: Can this compound participate in electrophilic aromatic substitution reactions?
A3: The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the two electron-donating methoxy groups. However, the aldehyde and chloro groups are deactivating. The directing effects of these substituents would lead to a mixture of products, making selective substitution challenging. The most likely position for substitution would be ortho or para to the activating methoxy groups.
Q4: How can I effectively purify my product from unreacted this compound and the side products mentioned?
A4: Purification strategies will depend on the nature of your product and the impurities.
-
Column Chromatography: This is the most common and effective method for separating compounds with different polarities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Acid-Base Extraction: If you have acidic (e.g., 2-chloro-3,4-dimethoxybenzoic acid) or basic impurities, an acid-base extraction during the work-up can effectively remove them.
Data Summary
| Side Reaction | Reaction Type | Conditions to Watch For | Prevention Strategy |
| Oxidation to Carboxylic Acid | Aldehyde Reaction | Presence of air, light, strong oxidants | Inert atmosphere, protect from light |
| Cannizzaro Reaction | Aldehyde Disproportionation | Strong basic conditions | Use of milder bases, controlled stoichiometry |
| Acetal Formation | Aldehyde Protection | Acidic conditions in alcohol solvents | Use of aprotic solvents |
| Low Reactivity in SNAr | Nucleophilic Substitution | Standard nucleophilic substitution conditions | Use of transition-metal catalysis |
| Demethylation | Methoxy Group Cleavage | Strong acidic conditions | Use of milder reagents and conditions |
Visualizing Reaction Logic
Troubleshooting Workflow for Low Yield in a Condensation Reaction:
Caption: A logical workflow for troubleshooting low yields in condensation reactions involving this compound.
References
-
Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]
-
ResearchGate. An Unexpected Side Reaction of the Benzoin Condensation. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
Work-up procedures for 2-Chloro-3,4-dimethoxybenzaldehyde reactions
Product Code: 2-Cl-Veratraldehyde (CAS: 5417-17-4)
Status: Operational | Version: 2.4 | Last Updated: 2026-01-31[1]
Introduction: Molecule Profile & Handling
Welcome to the technical support hub for 2-Chloro-3,4-dimethoxybenzaldehyde . This intermediate is a critical scaffold in the synthesis of isoquinoline alkaloids and calcium channel blockers. Its reactivity is defined by two competing functionalities: the electrophilic aldehyde and the sterically crowded, electron-rich aryl chloride.
Technical Snapshot:
| Property | Specification | Critical Note |
|---|---|---|
| Appearance | White to pale yellow solid | Darkening indicates oxidation to carboxylic acid.[1] |
| Melting Point | 71–74 °C | Sharp mp indicates high purity; broad range suggests solvent inclusion or oxidation.[1] |
| Solubility | DCM, EtOAc, DMSO, Ethanol | Insoluble in water. |
| Storage | 2–8 °C, Inert Atmosphere | Air Sensitive. Auto-oxidizes to 2-chloro-3,4-dimethoxybenzoic acid.[1] |
Module 1: General Isolation & Purification
For standard reactions (e.g., alkylations) where the aldehyde remains intact.
The "Standard" Work-up Protocol
Objective: Maximize recovery while removing inorganic salts and trace water.[1]
-
Quench: Pour reaction mixture into ice-cold water or saturated
(if basic). -
Extraction: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]
-
Why? The dimethoxy groups provide high solubility in moderately polar solvents. Avoid diethyl ether if the product is crude, as impurities may precipitate unpredictably.
-
-
Washing Sequence:
-
Drying: Use
(Sodium Sulfate).[1]-
Note: Avoid
if the reaction involved Lewis acids, as magnesium salts can complex with the methoxy oxygens, reducing yield.
-
Visual Workflow: Standard Extraction
Caption: Standard liquid-liquid extraction flow emphasizing the removal of acidic oxidation byproducts.
Module 2: The Bisulfite Purification Protocol (Gold Standard)
Use this when your product is contaminated with non-aldehyde side products (e.g., unreacted starting material, over-alkylated byproducts).
The Science
Aldehydes react reversibly with sodium bisulfite (
Step-by-Step Procedure
Step 1: Adduct Formation [1][2]
-
Dissolve crude mixture in a minimal amount of EtOAc or Toluene (avoid alcohols).[1]
-
Add 1.5 equivalents of saturated aqueous
solution. -
Vigorous Agitation: Stir rapidly for 2–4 hours.
-
Observation: A thick white precipitate (the adduct) may form at the interface. This is normal.
-
Step 2: Separation
-
Optional: Wash the aqueous phase with fresh ether/EtOAc to remove sticky impurities.[1]
Step 3: Regeneration
-
Cool the aqueous phase to 0–5 °C.
-
Slowly add 10%
or saturated until pH > 10. -
The adduct decomposes, and the pure aldehyde will precipitate or oil out.
-
Extract with DCM, dry, and concentrate.
Visual Workflow: Bisulfite Cycle
Caption: The reversible bisulfite "trap and release" mechanism for high-purity aldehyde isolation.
Module 3: Troubleshooting Specific Reactions
Scenario A: Suzuki-Miyaura Coupling (Using the Cl-handle)
Problem: Residual Palladium (Pd) in the product. The 2-Chloro position is sterically hindered by the 3-methoxy group, often requiring higher Pd loading, leading to contamination.
Troubleshooting Guide:
| Method | Protocol | Efficiency |
|---|---|---|
| Celite Filtration | Filter hot reaction mixture through a pad of Celite.[1] | Low (Removes bulk Pd black only).[1] |
| Silica Scavengers | Add SiliaMetS® Thiol or DMT (0.5 eq relative to Pd) to the organic layer.[1] Stir 1h, then filter. | High (Recommended for Pharma).[1] |
| Activated Charcoal | Reflux crude product in EtOAc with activated carbon (5 wt%) for 30 min. Filter hot. | Medium/High (Can reduce yield).[1] |
Scenario B: Oxidation to Carboxylic Acid
Problem: The aldehyde has partially oxidized to 2-chloro-3,4-dimethoxybenzoic acid.
Diagnosis:
-
TLC: A streak or spot near the baseline (in non-polar eluent).[1]
-
Appearance: Product turns from white crystals to yellow/brown paste.[1]
Corrective Action (Acid-Base Wash):
-
Wash with 5%
(Carbonate is preferred over Hydroxide to prevent aldehyde degradation).[1] -
The Acid moves to the aqueous layer (as carboxylate).[1]
-
The Aldehyde remains in the organic layer.
-
Verification: Acidify the aqueous wash with HCl; if a solid precipitates, that was your impurity.
Module 4: Frequently Asked Questions (FAQs)
Q: My product is an oil, but the literature says it should be a solid (mp 71°C). Why? A: This is a classic sign of solvent entrapment or "polymorph confusion," but most likely impurities.
-
Fix: Triturate the oil with cold Hexane or Pentane . Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, run the Bisulfite Protocol (Module 2).
Q: Can I use acidic hydrolysis for the acetal protection of this molecule? A: Yes, but be gentle. The electron-rich dimethoxy ring makes the benzylic position sensitive. Use AcOH/Water (80:20) at 60°C rather than strong mineral acids (HCl), which might cause demethylation of the methoxy groups.
Q: The NMR shows a singlet at ~10.3 ppm. Is this normal? A: Yes. The aldehyde proton for this compound typically appears between 10.1 and 10.4 ppm due to the deshielding effect of the ortho-chloro group and the carbonyl anisotropy.
References
-
Sigma-Aldrich. Product Specification: this compound.[1][5] Link[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8419, Veratraldehyde (Analogous reactivity data). Link
-
Organic Process Research & Development (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes via Bisulfite Adducts. Link[1]
-
BenchChem Technical Support. Purification of Reaction Mixtures Containing Benzaldehyde. Link
-
Organic Syntheses. General Procedures for Aldehyde Purification via Bisulfite. Coll. Vol. 4, p. 866.[6] Link[1]
Sources
- 1. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Column chromatography purification of 2-Chloro-3,4-dimethoxybenzaldehyde derivatives
Case ID: CAS 5417-17-4 Purification Assigned Specialist: Senior Application Scientist Status: Active[1][2][3]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2-Chloro-3,4-dimethoxybenzaldehyde . This guide addresses the specific challenges of purifying this electron-rich aromatic aldehyde. Unlike simple benzaldehydes, the 3,4-dimethoxy substitution pattern increases electron density, making the aldehyde carbonyl more prone to oxidation and altering its interaction with silica gel.[1]
Target Molecule Profile
| Property | Specification | Critical Note |
| CAS | 5417-17-4 | |
| Appearance | Beige/Yellow Crystalline Solid | Melting Point: 71–74 °C. Watch for crystallization on the column.[1][2][3] |
| Stability | Air Sensitive (Oxidation risk) | Oxidizes to 2-chloro-3,4-dimethoxybenzoic acid (causes streaking).[1][2][3] |
| Solubility | Good: DCM, EtOAc, CHCl₃Poor: Hexanes, Water | Loading Strategy: Solid loading or DCM liquid loading recommended.[2][3] |
Pre-Purification Diagnostics (The Triage)
Before packing your column, you must diagnose the crude mixture.[1] Skipping this step is the primary cause of failed separations.[1]
A. Thin Layer Chromatography (TLC) Optimization
Goal: Achieve a Retention Factor (
B. Visualization (Seeing the Invisible)
This molecule has a benzene ring and a carbonyl group, offering two detection methods.[1]
-
UV (254 nm): The primary method.[1][3] The conjugated benzene ring absorbs strongly.[1]
-
2,4-DNP Stain (Specific): Confirms the presence of the aldehyde.[1][4]
The Purification Protocol
Step 1: Column Packing
-
Ratio: Use 30–50 grams of silica per 1 gram of crude material.[1]
Step 2: Sample Loading (Critical)
-
Issue: The compound is a solid (MP ~72°C) and poorly soluble in hexanes.[1] Liquid loading with hexanes will fail (precipitation).[1][3]
Step 3: Elution Strategy
Do not run isocratic (single solvent ratio) immediately. Use a Step Gradient .
-
Flush: 100% Hexanes (1 column volume) to remove non-polar grease/oils.[1][3]
-
Ramp 1: 5% EtOAc/Hex (removes highly non-polar impurities).[1][3]
-
Ramp 2: 15% EtOAc/Hex (Target Elution Zone).
-
Flush: 50% EtOAc/Hex (to strip polar impurities/acids).[1][3]
Troubleshooting & FAQs
Q1: "My product is streaking down the TLC plate and column. Why?"
Diagnosis: Acid Contamination.[1][3] The aldehyde has partially oxidized to 2-chloro-3,4-dimethoxybenzoic acid .[1][2][3] The carboxylic acid interacts strongly with the silica (hydrogen bonding), causing "tailing" or streaking that contaminates the aldehyde fractions.[1]
The Fix:
-
Add Modifier: Add 1% Acetic Acid to your mobile phase.[1][3] This suppresses the ionization of the impurity acid, tightening its band, or keeps it stuck at the baseline while the aldehyde elutes.[1]
-
Wash: If the crude is very impure, perform a bicarbonate wash (saturated NaHCO₃) on the crude DCM solution before the column to remove the acid.[1]
Q2: "I see crystals forming inside the column tip or tubing."
Diagnosis: Solubility Crash.[1] The compound melts at ~72°C and is insoluble in hexanes.[1] If your fraction collector tubes contain high hexane ratios, the compound will crystallize as it elutes.[1]
The Fix:
-
Pre-fill Tubes: Add 1–2 mL of DCM to each fraction collector tube before starting.[1][3] This ensures the eluting compound immediately hits a good solvent.[1]
-
Warm Water: If the column tip clogs, wrap a paper towel soaked in hot water around the stopcock/tip.[1]
Q3: "The aldehyde co-elutes with the starting material (2-chloro-3,4-dimethoxybenzene)."
Diagnosis: Poor Selectivity. Both are non-polar aromatics.[1][3]
The Fix:
-
Change Selectivity: Switch from Hex/EtOAc to Toluene/Hexanes or DCM/Hexanes . The pi-pi interactions of Toluene can separate the starting material (often less polar) from the aldehyde more effectively than EtOAc.[1]
Visual Workflows
Figure 1: Purification Decision Matrix
A logical flow for determining the correct loading and solvent strategy based on your specific crude mixture.
Caption: Decision tree for selecting the optimal loading technique and mobile phase based on TLC results and solubility.
Figure 2: Troubleshooting Logic
Quick-reference guide for solving active chromatographic failures.
Caption: Diagnostic flow for resolving common issues: acidic streaking and solubility-induced crystallization.
References
-
Sigma-Aldrich. this compound Product Specification & Properties. (CAS 5417-17-4).[1][2][3][5][6][7] Retrieved from [1][2][3]
-
ChemicalBook. 2-Chloroveratraldehyde (this compound) Properties and Safety. Retrieved from [1][3]
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Loading and Solvent Choice. Retrieved from [1][3]
-
Reach Devices. TLC Stains: Preparation and Application (2,4-DNP for Aldehydes). Retrieved from [1][3]
Sources
- 1. echemi.com [echemi.com]
- 2. Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864) - FooDB [foodb.ca]
- 3. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 4. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 5. 2-Chloroveratraldehyde | 5417-17-4 [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
Technical Support Center: TLC Monitoring of 2-Chloro-3,4-dimethoxybenzaldehyde
Ticket ID: CDMB-TLC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Thin Layer Chromatography (TLC) protocols for 2-Chloro-3,4-dimethoxybenzaldehyde (CDMB) derivatives.
The "Golden Standard" Protocol
Use this baseline methodology for this compound (CDMB) before attempting reaction-specific modifications.
Stationary & Mobile Phase Selection
-
Stationary Phase: Silica Gel 60 F
on aluminum or glass backing. -
Mobile Phase (Eluent):
-
Standard Start: Hexanes : Ethyl Acetate (7:3 v/v).
-
Rationale: CDMB is moderately polar due to the aldehyde and two methoxy groups. A 30% EtOAc mixture typically places the aldehyde at an Rf of 0.4–0.5, allowing ample room for both more polar products (alcohols/acids) and less polar products (condensed alkenes) to separate.
-
Alternative (for higher resolution): Toluene : Acetone (9:1). This system often resolves chlorinated aromatics better than Hex/EtOAc due to
- interactions with the solvent.
-
Sample Preparation
-
Solvent: Dissolve the sample in Dichloromethane (DCM).
-
Why? CDMB has excellent solubility in DCM. Avoid using the eluent (Hex/EtOAc) to dissolve the sample if it is solid, as it may crystallize at the spotting origin, causing "donuting" or streaking.
-
-
Concentration: 5–10 mg/mL. Spot 1–2
L using a microcapillary.
Visualization (The "Triangulation" Method)
Do not rely on a single detection method. Use this three-step validation:
-
UV (254 nm): The benzene ring and conjugated aldehyde provide strong quenching (dark purple spot on green background).
-
2,4-DNP Stain: Specific for the aldehyde functionality.[1][2]
-
Result: CDMB appears as a distinct yellow/orange spot.
-
Utility: Confirms the integrity of the aldehyde group (disappears upon reduction/oxidation).
-
-
KMnO
Stain: Universal oxidizer.
Reaction-Specific Monitoring Guides
The behavior of CDMB on TLC changes predictably based on the reaction pathway. Use the diagram below to anticipate spot movement.
Workflow Visualization: Relative Rf Shifts
Caption: Figure 1 illustrates the relative migration of CDMB derivatives. Red/Blue indicate increased polarity (lower Rf), while Green indicates decreased polarity (higher Rf).
Scenario A: Reduction (e.g., NaBH to Alcohol)
-
Target Product: 2-Chloro-3,4-dimethoxybenzyl alcohol.
-
TLC Behavior: The product will be more polar than the aldehyde.
-
Expectation:
-
Aldehyde (SM) Rf: ~0.5
-
Alcohol (Product) Rf: ~0.3
-
-
Critical Check: The product spot should NOT stain with 2,4-DNP (loss of carbonyl). If the lower spot stains orange with DNP, the reaction is incomplete or failed.
Scenario B: Oxidation (e.g., Pinnick to Carboxylic Acid)
-
Target Product: 2-Chloro-3,4-dimethoxybenzoic acid.
-
TLC Behavior: Drastic increase in polarity and hydrogen bonding capability.
-
Issue: In standard Hex/EtOAc, the acid will likely stick to the baseline (Rf = 0) or streak badly.
-
Protocol Adjustment: Add 1% Acetic Acid to the mobile phase (e.g., Hex:EtOAc:AcOH 70:29:1). This protonates the acid, suppressing ionization and allowing it to move as a tight spot (Rf ~ 0.1–0.2).
Troubleshooting Center (FAQ)
Q1: My spots are "streaking" or "tailing" badly. How do I fix this?
Diagnosis: This is typically caused by the interaction of acidic or basic functional groups with the silanols (Si-OH) on the silica plate.[4][5]
-
If Oxidizing (Acid product): The carboxylic acid is deprotonating on the silica.
-
Fix: Add 0.5% - 1% Acetic Acid or Formic Acid to your eluent.
-
-
If Aminating (Reductive Amination): The amine product is hydrogen bonding to the silica.
-
Fix: Pre-treat the plate with 1% Triethylamine (TEA) in Hexane and dry it, or add 1% TEA to the mobile phase.
-
Q2: I see two spots very close together (Co-elution).
Diagnosis: The polarity difference between CDMB and its impurity/product is insufficient for separation in Hex/EtOAc.
-
Solution 1 (Change Selectivity): Switch to DCM : Methanol (98:2) . Methanol interacts differently with the methoxy groups than Ethyl Acetate does.
-
Solution 2 (Change Mechanism): Switch to Toluene : Acetone . Toluene engages in
-stacking with the chlorinated benzene ring, often resolving isomers or closely related aromatics that aliphatic solvents (Hexane) cannot.
Q3: The aldehyde spot disappears on the plate but I haven't run a reaction.
Diagnosis: Air oxidation or acetal formation on the silica surface.
-
Explanation: Benzaldehydes, especially electron-rich ones like CDMB, can oxidize to benzoic acid when exposed to air on the high-surface-area silica. Alternatively, if you use Methanol in your sample prep or eluent, the aldehyde may form a hemiacetal in situ (catalyzed by the acidic silica).
-
Fix:
-
Spot and run immediately; do not let the plate sit dry for >10 mins.
-
Avoid alcohols (MeOH/EtOH) in the sample preparation solvent; use DCM or EtOAc.
-
Q4: My product is not UV active, but the starting material was.
Diagnosis: You have likely destroyed the conjugation of the benzene ring (unlikely with standard reagents) or, more likely, you are looking at a non-aromatic impurity.
-
Verification: Dip the plate in Iodine/Silica . Iodine absorbs into most organic compounds regardless of conjugation. If a spot appears in Iodine but not UV, it is likely a grease/aliphatic contaminant, not a CDMB derivative.
Diagnostic Logic Tree
Use this decision matrix to solve separation issues during method development.
Caption: Figure 2 provides a step-by-step decision process for resolving common TLC issues involving CDMB.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Compound | This compound | MW: 200.62 g/mol |
| Melting Point | 69–74 °C | Solid at room temp [1] |
| Solubility | High: DCM, EtOAc, Acetone | Low: Water, Hexane |
| Primary Stain | 2,4-DNP | Visualizes Aldehyde (Orange) [2] |
| Rf (Standard) | ~0.45 | Solvent: Hex/EtOAc (7:3) |
| Rf (Acid Product) | < 0.1 (Streaks) | Requires 1% AcOH to resolve |
| Rf (Alcohol Prod) | ~0.25 | More polar than aldehyde |
References
-
Sigma-Aldrich. This compound Product Specification. Retrieved from
-
Chemistry LibreTexts. TLC Visualization Methods. Retrieved from
-
ResearchGate.[4] TLC Troubleshooting: Tailing and Carboxylic Acids. Retrieved from
Sources
Validation & Comparative
Comparing reactivity of 2-Chloro-3,4-dimethoxybenzaldehyde with other benzaldehydes
A Comparative Guide to the Reactivity of 2-Chloro-3,4-dimethoxybenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth comparison of the chemical reactivity of this compound against other structurally relevant benzaldehydes. By dissecting the interplay of electronic and steric effects, this document aims to provide a predictive framework for its behavior in key synthetic transformations, supported by established chemical principles and experimental data.
Introduction: Deconstructing this compound
This compound is a polysubstituted aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its synthetic utility is dictated by the reactivity of its aldehyde functional group and the substitution pattern on the aromatic ring. The molecule's reactivity profile is a nuanced outcome of three key structural features:
-
An Aldehyde Group (-CHO): The primary site for nucleophilic attack.
-
Two Methoxy Groups (-OCH₃): Powerful electron-donating groups located at the C3 and C4 positions.
-
A Chloro Group (-Cl): An electron-withdrawing group situated at the C2 position, ortho to the aldehyde.
Understanding how these substituents collectively modulate the electrophilicity of the carbonyl carbon and the accessibility of the reaction center is paramount for predicting its behavior and designing efficient synthetic routes. This guide will compare its reactivity to a panel of other benzaldehydes to isolate and explain the influence of each substituent.
The Theoretical Basis of Reactivity: A Tale of Two Effects
The reactivity of a benzaldehyde derivative in nucleophilic addition reactions—the cornerstone of aldehyde chemistry—is primarily governed by two competing factors: electronic effects and steric effects.
Electronic Effects: The Push and Pull of Electrons
The electrophilicity of the carbonyl carbon is the main driver of reactivity. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl carbon, increasing its partial positive charge (δ+) and making it more susceptible to attack by nucleophiles. Conversely, electron-donating groups (EDGs) push electron density towards the carbonyl, reducing its electrophilicity and thus decreasing reactivity.[1][2][3]
In this compound, we have a complex interplay:
-
-OCH₃ Groups (EDGs): The two methoxy groups are strong resonance donors (+M effect), which significantly enriches the benzene ring with electron density. This effect deactivates the aldehyde group toward nucleophilic attack.
-
-Cl Group (EWG): The chloro group is inductively withdrawing (-I effect) due to its high electronegativity. While it has a weak resonance donating effect (+M), the inductive effect dominates, making it a net electron-withdrawing substituent. Its presence partially counteracts the deactivating effect of the methoxy groups.
The diagram below illustrates the dominant electronic influences on the molecule.
Caption: Electronic push-pull effects in this compound.
Steric Effects: The Ortho Blockade
The presence of a substituent at the ortho position (C2 or C6) relative to the aldehyde can physically obstruct the trajectory of an incoming nucleophile. This phenomenon, known as steric hindrance, can dramatically reduce reaction rates, irrespective of electronic effects.[4][5][6]
In our target molecule, the chloro group at the C2 position is a significant steric barrier. This "ortho effect" is expected to be a dominant factor in its reactivity profile, making it less reactive than its non-ortho-substituted counterparts.[4][6]
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with a curated set of benzaldehydes, each chosen to highlight a specific structural effect.
-
Benzaldehyde: The unsubstituted baseline.
-
4-Nitrobenzaldehyde: Features a powerful EWG (-NO₂), enhancing reactivity.[2][3][7]
-
4-Methoxybenzaldehyde: Contains a strong EDG (-OCH₃), reducing reactivity.[1][7]
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde): The direct analogue without the ortho-chloro group, ideal for isolating the steric and inductive effects of the chlorine.
-
2-Chlorobenzaldehyde: Isolates the effect of the ortho-chloro group without the influence of the methoxy groups.
Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is a classic example of nucleophilic addition followed by dehydration.[8][9][10] The reaction rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.
Reactivity Trend Prediction: Based on established principles, the expected order of reactivity in a Knoevenagel condensation is:
4-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde > 3,4-Dimethoxybenzaldehyde > 2-Chlorobenzaldehyde > this compound
Causality behind the Prediction:
-
4-Nitrobenzaldehyde is the most reactive due to the strong electron-withdrawing nature of the nitro group, which makes the carbonyl carbon highly electrophilic.[2][7]
-
Benzaldehyde serves as our standard reference.
-
4-Methoxybenzaldehyde is less reactive than benzaldehyde because the electron-donating methoxy group reduces the carbonyl's electrophilicity.[1]
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde) is even less reactive due to the combined electron-donating effect of two methoxy groups.
-
2-Chlorobenzaldehyde is significantly less reactive than benzaldehyde. While the chloro group is electronically withdrawing, the severe steric hindrance at the ortho position impedes the nucleophile's approach, making this the dominant effect.[4]
-
This compound is predicted to be the least reactive. It suffers from the dual deactivating effects of strong electron donation from two methoxy groups and significant steric hindrance from the ortho-chloro group.
| Compound | Key Substituents | Dominant Effect on Reactivity | Predicted Relative Rate (k/k₀) |
| 4-Nitrobenzaldehyde | p-NO₂ (Strong EWG) | Strong Electronic Activation | Very High (e.g., ~15)[11] |
| Benzaldehyde | None | Baseline | 1.0 |
| 4-Methoxybenzaldehyde | p-OCH₃ (Strong EDG) | Electronic Deactivation | Low (e.g., ~0.3)[1] |
| 3,4-Dimethoxybenzaldehyde | m,p-(OCH₃)₂ (Strong EDGs) | Strong Electronic Deactivation | Very Low |
| 2-Chlorobenzaldehyde | o-Cl (EWG, Steric Bulk) | Steric Hindrance | Very Low |
| This compound | o-Cl, m,p-(OCH₃)₂ | Steric Hindrance & Electronic Deactivation | Extremely Low |
Note: Relative rate constants are illustrative estimates based on published trends for analogous reactions.[11]
Oxidation to Carboxylic Acids
The oxidation of benzaldehydes to benzoic acids is another fundamental transformation. The reaction mechanism can vary with the oxidant, but generally, electron-donating groups that can stabilize a positive charge buildup in the transition state tend to accelerate the reaction.[11][12][13]
Reactivity Trend Prediction: In oxidations where the rate-determining step involves hydride abstraction, the trend can be inverted compared to nucleophilic addition.
4-Methoxybenzaldehyde > 3,4-Dimethoxybenzaldehyde > Benzaldehyde > 2-Chlorobenzaldehyde > 4-Nitrobenzaldehyde
The position of This compound is complex. The powerful EDGs suggest high reactivity, but the ortho-chloro group can sterically hinder the formation of the aldehyde-oxidant complex, thus reducing the rate.[4] It is likely to be more reactive than benzaldehyde but less reactive than its non-chlorinated analogue, veratraldehyde.
Experimental Protocol: Knoevenagel Condensation
This protocol provides a self-validating system to empirically test the reactivity predictions. By running parallel reactions under identical conditions and monitoring consumption of the starting aldehyde via techniques like GC-MS or HPLC, one can quantitatively determine the relative reaction rates.
Objective: To synthesize 2-cyano-3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid via a Knoevenagel-Doebner condensation.[9][14]
Materials:
-
This compound (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Piperidine (0.1 eq, catalyst)
-
Pyridine (solvent)
-
Toluene
-
Hydrochloric acid (10% aq.)
-
Standard laboratory glassware
Workflow Diagram:
Caption: Experimental workflow for the Knoevenagel-Doebner condensation.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (e.g., 2.01 g, 10 mmol) and cyanoacetic acid (0.94 g, 11 mmol) in pyridine (20 mL).
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the solution.
-
Reaction: Heat the mixture to 80-90 °C and stir. Monitor the reaction's progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-4 hours).
-
Validation: The disappearance of the starting material provides a clear endpoint. Comparing the time taken for different aldehydes to be consumed under these identical conditions gives a direct measure of their relative reactivity.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing toluene (50 mL) and 10% aqueous HCl (50 mL). Shake well and separate the layers.
-
Causality: The acid wash removes the basic pyridine and piperidine catalysts.
-
-
Isolation: Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Conclusion
The reactivity of this compound is a compelling case study in the balance of electronic and steric effects. While its two methoxy groups are potent electron-donors that deactivate the aldehyde towards nucleophilic attack, the most defining feature is the chloro-substituent at the ortho position. This group imparts significant steric hindrance that dramatically lowers the molecule's reactivity in reactions like the Knoevenagel condensation, likely making it one of the less reactive substituted benzaldehydes.
For the synthetic chemist, this low reactivity is not necessarily a drawback but a distinct chemical property to be exploited. It allows for selective reactions at other sites in a multifunctional molecule or requires more forcing conditions, which can be advantageous in complex synthetic sequences. This guide provides the foundational understanding required to rationally incorporate this unique building block into advanced synthetic programs.
References
- Google Patents. (n.d.). PICTET-SPENGLER REACTION FOR THE PREPARATION OF TETRAHYDROISOCHINOLINES AND RELATED HETEROCYCLIC COMPOUNDS.
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Veratraldehyde. Retrieved from [Link]
-
Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. (n.d.). Retrieved from [Link]
-
Quora. (n.d.). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). Retrieved from [Link]
-
Filo. (2023). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain.. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
Brainly.com. (2021). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of veratraldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic synthesis method of veratraldehyde.
-
Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]
-
The Pictet-Spengler Reaction. (n.d.). Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reaction Products of 2-Chloro-3,4-dimethoxybenzaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the successful and efficient development of novel molecular entities. 2-Chloro-3,4-dimethoxybenzaldehyde stands as a versatile scaffold, offering a unique combination of electronic and steric properties that influence its reactivity and the subsequent architecture of its reaction products. The presence of an ortho-chloro substituent, alongside two electron-donating methoxy groups, presents both opportunities and challenges in synthetic design.
This guide provides an in-depth characterization of the reaction products of this compound, offering a comparative analysis with alternative benzaldehyde derivatives. We will explore key reaction pathways, provide detailed experimental protocols, and present comparative data to inform your synthetic strategies.
The Influence of Substitution: An Expert's Perspective
The reactivity of an aromatic aldehyde is fundamentally governed by the electronic nature of its substituents. In this compound, we observe a fascinating interplay of effects:
-
Electron-donating Methoxy Groups (-OCH₃): The methoxy groups at the 3- and 4-positions increase the electron density of the aromatic ring through resonance, making the carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde. This can lead to slower reaction rates in nucleophilic addition reactions.
-
Electron-withdrawing Chloro Group (-Cl): The chloro group at the 2-position exerts a dual influence. Inductively, it withdraws electron density, which can partially offset the donating effect of the methoxy groups. Sterically, its presence ortho to the aldehyde functionality can hinder the approach of bulky nucleophiles, potentially impacting reaction yields and stereoselectivity.
Understanding this electronic and steric profile is crucial for predicting reactivity and selecting appropriate reaction conditions.
Comparative Reactivity in Key Synthetic Transformations
To illustrate the practical implications of these substituent effects, we will compare the performance of this compound with other commonly used benzaldehydes in three fundamental synthetic transformations: the Biginelli reaction, the Knoevenagel condensation, and Chalcone synthesis.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component condensation that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities.[1] The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis.[2]
Reaction Scheme:
Figure 1: General scheme of the Biginelli reaction.
Comparative Performance:
The steric hindrance from the ortho-chloro group in this compound can be expected to influence the yield of the Biginelli reaction. While electron-donating groups on the benzaldehyde ring are generally well-tolerated, ortho-substitution can be detrimental. For instance, 2-hydroxybenzaldehyde is known to be unreactive in the Biginelli reaction due to steric and electronic hindrance.[3]
| Benzaldehyde Derivative | Substituents | Typical Yield (%) | Reference |
| Benzaldehyde | Unsubstituted | 58-62 | [4] |
| 4-Methoxybenzaldehyde | 4-OCH₃ | ~90 | [5] |
| 3,4-Dimethoxybenzaldehyde | 3,4-(OCH₃)₂ | High (qualitative) | [1] |
| This compound | 2-Cl, 3,4-(OCH₃)₂ | Moderate (Estimated) | - |
| 2-Chlorobenzaldehyde | 2-Cl | Low to Moderate | [4] |
Experimental Protocol: Synthesis of 4-(2-Chloro-3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
To a round-bottom flask, add:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (as solvent)
-
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Expected Product Characterization:
-
¹H NMR: Expect characteristic signals for the methoxy groups (singlets around 3.8-4.0 ppm), aromatic protons, the C4-H of the pyrimidine ring (a doublet), the NH protons (broad singlets), and the ethyl ester group.
-
¹³C NMR: Signals corresponding to the carbonyl carbons, aromatic carbons, and the carbons of the dihydropyrimidine ring.
-
IR: Characteristic absorptions for N-H stretching, C=O stretching (ester and urea carbonyls), and aromatic C-H stretching.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[6] This reaction is widely used for C-C bond formation.
Reaction Scheme:
Figure 2: General scheme of the Knoevenagel condensation.
Comparative Performance:
The Knoevenagel condensation is generally tolerant of a wide range of substituents on the benzaldehyde. The electron-donating methoxy groups might slightly decrease the reactivity of the aldehyde, but the reaction is typically driven to completion.
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst | Typical Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Ammonium Acetate | High (qualitative) | [7] |
| 4-Nitrobenzaldehyde | Malononitrile | Henna Leaf Extract | 95 | [8] |
| 3,4-Dimethoxybenzaldehyde | Malononitrile | - | - | - |
| This compound | Malononitrile | Piperidine | High (Estimated) | - |
Experimental Protocol: Synthesis of 2-(2-Chloro-3,4-dimethoxybenzylidene)malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add malononitrile (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 2-3 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Expected Product Characterization:
-
¹H NMR: A singlet for the vinyl proton, singlets for the methoxy groups, and signals for the aromatic protons.
-
¹³C NMR: Signals for the nitrile carbons, the vinyl carbons, the aromatic carbons, and the methoxy carbons.
-
IR: A strong absorption for the C≡N stretch, C=C stretch, and aromatic C-H stretching.
Claisen-Schmidt Condensation: Synthesis of Chalcones
Chalcones are bi-aryl propenones that serve as important intermediates in the synthesis of flavonoids and other biologically active molecules. They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[9]
Reaction Scheme:
Figure 3: General scheme of the Claisen-Schmidt condensation for chalcone synthesis.
Comparative Performance:
The Claisen-Schmidt condensation is a robust reaction, and a variety of substituted benzaldehydes and acetophenones can be employed. The yield can be influenced by the electronic and steric nature of the substituents.
| Benzaldehyde Derivative | Acetophenone Derivative | Typical Yield (%) | Reference |
| Benzaldehyde | Acetophenone | 25-88 | [9] |
| 4-Chlorobenzaldehyde | 4-Hydroxyacetophenone | - | [10] |
| 3,4-Dimethoxybenzaldehyde | 2-Hydroxy-5-chloroacetophenone | 83 | |
| This compound | Acetophenone | Good (Estimated) | - |
Experimental Protocol: Synthesis of (E)-1-(2-Chloro-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one
-
Dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Expected Product Characterization:
-
¹H NMR: Doublets for the two vinyl protons with a large coupling constant (~15-16 Hz) indicative of a trans-alkene, signals for the aromatic protons, and singlets for the methoxy groups.
-
¹³C NMR: A signal for the carbonyl carbon, signals for the vinyl carbons, and a series of signals for the aromatic carbons.
-
IR: A strong absorption for the C=O stretch of the α,β-unsaturated ketone, a C=C stretch, and aromatic C-H stretching bands.
Conclusion
This compound is a valuable building block for the synthesis of a variety of heterocyclic and other organic molecules. Its unique substitution pattern provides a handle for fine-tuning the electronic and steric properties of the final products. While the ortho-chloro group can introduce steric challenges in some reactions, leading to potentially lower yields compared to less hindered analogues, it also offers a site for further functionalization. This guide provides a foundation for researchers to explore the rich chemistry of this versatile starting material and to make informed decisions in the design of novel synthetic pathways. The provided protocols, based on established methodologies for related compounds, serve as a starting point for optimization and further investigation.
References
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Knoevenagel Condensation between substituted benzaldehydes and dimedone. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]
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Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (n.d.). Beilstein Journals. Retrieved January 30, 2026, from [Link]
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The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- Shabeer, T. K., et al. (2011). Synthesis and antimicrobial screening of some novel dihydropyrimidinone derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 1089-1096.
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Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. Retrieved January 30, 2026, from [Link]
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SYNTHESIS OF CHALCONES. (n.d.). Jetir.org. Retrieved January 30, 2026, from [Link]
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Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (2011). National Institutes of Health. Retrieved January 30, 2026, from [Link]
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Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]
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New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. Retrieved January 30, 2026, from [Link]
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Supporting Information for Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction. (n.d.). Beilstein Journals. Retrieved January 30, 2026, from [Link]
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Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). National Institutes of Health. Retrieved January 30, 2026, from [Link]
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synthesis and characterization of chalcone derivatives and their antioxidant activity. (2022). UTAR Institutional Repository. Retrieved January 30, 2026, from [Link]
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Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Knoevenagel condensation between different substituted benzaldehydes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]
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1H and13C NMR spectra of 4,4′-substituted chalcones. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'- dimethoxychalcone and 2,4,6-trimethoxy-3',4'- dimethoxychalcone. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]
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1H and 13C NMR spectral assignments of novel chromenylchalcones. (2012). National Institutes of Health. Retrieved January 30, 2026, from [Link]
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Comparative reaction time and percentage yield of chalcone derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
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Chalcone Synthesis Mechanism-E2 vs E1cb. (2021). YouTube. Retrieved January 30, 2026, from [Link]
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Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry. Retrieved January 30, 2026, from [Link]
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Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved January 30, 2026, from [Link]
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Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. (n.d.). UNIFAP. Retrieved January 30, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating Novel Compounds from 2-Chloro-3,4-dimethoxybenzaldehyde
For Immediate Release
In the dynamic landscape of drug discovery and materials science, the synthesis of novel organic compounds is a cornerstone of innovation. The starting material, 2-Chloro-3,4-dimethoxybenzaldehyde, presents a versatile scaffold for creating a diverse array of molecules with potential biological activity. However, the synthesis of a new chemical entity is only the first step; rigorous structural validation is paramount to ensure the integrity of downstream research and development. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques for unequivocally determining the structure of novel compounds synthesized from this key precursor.
I. The Synthetic Foundation: A Representative Pathway
To illustrate the validation process, we will consider a hypothetical, yet plausible, synthesis of a novel chalcone derivative from this compound. Chalcones, known for their broad spectrum of biological activities, are often synthesized via a base-catalyzed Claisen-Schmidt condensation.[1] The reaction of this compound with an appropriate acetophenone derivative serves as a practical example for our structural elucidation workflow.
Experimental Protocol: Synthesis of a Novel Chalcone Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a substituted acetophenone in ethanol.
-
Catalyst Addition: While stirring, add a catalytic amount of a strong base, such as sodium hydroxide, to the solution.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
-
Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify using column chromatography or recrystallization.
The causality behind this experimental choice lies in the reliability and high yield of the Claisen-Schmidt condensation for forming the α,β-unsaturated ketone system characteristic of chalcones. The purification step is critical to remove unreacted starting materials and byproducts, which could interfere with subsequent spectroscopic analysis.
II. The Triad of Spectroscopic Validation: A Comparative Analysis
No single analytical technique is sufficient to definitively determine the structure of a novel compound.[3][4] A synergistic approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is the gold standard for structural elucidation.[3][5]
dot graph "Spectroscopic_Validation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Synthesis" { label="Synthesis & Purification"; style="filled"; color="#F1F3F4"; "Synthesis" [label="Novel Compound Synthesis"]; "Purification" [label="Purification (TLC, Column Chromatography)"]; "Synthesis" -> "Purification"; }
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subgraph "cluster_Validation" { label="Structural Validation"; style="filled"; color="#F1F3F4"; "Structure_Elucidation" [label="Structure Elucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Purification" -> "NMR" [label="Provides connectivity"]; "Purification" -> "MS" [label="Provides molecular formula"]; "Purification" -> "IR" [label="Identifies functional groups"]; "NMR" -> "Structure_Elucidation"; "MS" -> "Structure_Elucidation"; "IR" -> "Structure_Elucidation"; } Caption: Workflow for the synthesis and structural validation of novel compounds.
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound in solution.[6][7] It provides information about the chemical environment of individual atoms and their connectivity.
-
¹H NMR (Proton NMR): This technique reveals the number of different types of protons in a molecule, their relative numbers, and their neighboring protons. For our hypothetical chalcone, we would expect to see characteristic signals for the aldehyde proton of the starting material disappear (around 9.5-10.5 ppm), and new signals for the vinylic protons of the chalcone backbone appear (typically 6.5-8.0 ppm).[8][9] The aromatic protons will show complex splitting patterns that can be used to deduce the substitution pattern on the benzene rings.
-
¹³C NMR (Carbon NMR): This provides information on the different types of carbon atoms in the molecule. The disappearance of the aldehyde carbon signal (around 190 ppm) and the appearance of a new carbonyl carbon signal for the ketone (around 190-200 ppm) would be key indicators of a successful reaction.
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are invaluable for piecing together the complete structure by establishing correlations between protons and carbons. For instance, an HMBC experiment would show a correlation between the vinylic protons and the carbonyl carbon, confirming the chalcone scaffold.
Trustworthiness: The self-validating nature of NMR lies in the consistency of the data across different experiments. The number of signals in the ¹H and ¹³C spectra must match the proposed structure, and the correlations observed in 2D NMR must be in complete agreement with the connectivity of the atoms.
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[10][12] The measured mass of our synthesized chalcone should correspond to the calculated exact mass of its molecular formula. This is a critical first step in confirming the identity of the new compound.
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides information about the fragmentation pattern of the molecule, which can be used to deduce its structure.[13] For our chalcone, we would expect to see characteristic fragmentation patterns corresponding to the loss of substituents from the aromatic rings or cleavage of the chalcone backbone.
Trustworthiness: The molecular formula derived from HRMS provides a fundamental check on the proposed structure. The fragmentation pattern observed in MS/MS should be rationalizable based on the chemical bonds present in the molecule, providing further confidence in the structural assignment.
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15]
-
Key Vibrational Frequencies: In the synthesis of our chalcone, the most significant change in the IR spectrum would be the disappearance of the C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹) and the appearance of a strong absorption for the α,β-unsaturated ketone carbonyl group (typically around 1650-1685 cm⁻¹).[15][16] The presence of aromatic C-H and C=C stretching vibrations would also be expected.[17]
Trustworthiness: While IR spectroscopy provides less detailed structural information than NMR, it offers a quick and reliable confirmation of the presence or absence of key functional groups.[18] The observed spectrum should be consistent with the functional groups present in the proposed structure.
III. Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity of atoms, stereochemistry | Unparalleled for complete structure elucidation | Lower sensitivity, requires soluble samples |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity, small sample amount needed | Does not provide direct connectivity information |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, versatile sample forms | Limited structural detail, complex spectra can be difficult to interpret |
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"NMR" [label="NMR\n(Connectivity)", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS" [label="MS\n(Formula)", pos="-1.3,-0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IR" [label="IR\n(Functional Groups)", pos="1.3,-0.75!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Structure" [label="Complete\nStructure", shape=doublecircle, pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];
"NMR" -> "Structure" [label="Definitive"]; "MS" -> "Structure" [label="Confirmatory"]; "IR" -> "Structure" [label="Supportive"]; } Caption: Interplay of spectroscopic techniques for structural validation.
IV. The Ultimate Confirmation: X-ray Crystallography
For novel crystalline compounds, single-crystal X-ray crystallography provides the most definitive structural evidence.[19][20] This technique determines the precise three-dimensional arrangement of atoms in the solid state, including the absolute configuration of chiral centers.[19][21][22][23] While not always feasible if the compound does not form suitable crystals, a successful X-ray structure determination is considered the "gold standard" for structural validation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.
V. Alternative Synthetic Approaches and Starting Materials
While this compound is a valuable precursor, alternative starting materials and synthetic routes can offer advantages in terms of availability, cost, or the introduction of different functional groups. For example, veratraldehyde (3,4-dimethoxybenzaldehyde) can be synthesized from veratrole.[24] Another approach involves the Sommelet reaction to produce 3,4-dimethoxybenzaldehyde from 3,4-dimethoxybenzyl chloride.[25] Comparing the spectroscopic data of a compound synthesized from different routes can provide additional validation of its structure.
VI. Conclusion
The validation of novel compounds synthesized from this compound is a multi-faceted process that relies on the convergence of data from a suite of powerful analytical techniques. A logical and systematic application of NMR, MS, and IR spectroscopy, supplemented where possible by X-ray crystallography, provides the necessary evidence to unequivocally establish the structure of a new molecule. This rigorous approach is fundamental to ensuring the scientific integrity and reproducibility of research in drug discovery and development.
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He, Y., & Chan, C. K. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Measurement Techniques, 7(11), 3841-3851. [Link]
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Molyneux, R. J., et al. (2019). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry, 91(8), 1417–1437. [Link]
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Zaikin, V. G., & Varlamov, A. V. (2008). Organic mass spectrometry at the beginning of the 21st century. Russian Chemical Bulletin, 57(1), 1-22. [Link]
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Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry, 8(2), 1-2. [Link]
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Musil, F., et al. (2023). Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials. Journal of the American Chemical Society, 145(5), 2873–2883. [Link]
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Chemistry Academy. (2020, December 18). LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene [Video]. YouTube. [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]
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A Comparative Guide to the HPLC Analysis of 2-Chloro-3,4-dimethoxybenzaldehyde Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the meticulous analysis of reaction intermediates is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-3,4-dimethoxybenzaldehyde is a key starting material in the synthesis of various pharmaceuticals, most notably Verapamil, a widely used calcium channel blocker.[1] The ability to accurately monitor its consumption and the emergence of byproducts during a reaction is critical for process optimization and quality control.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound reaction mixtures. We will explore the rationale behind methodological choices, compare performance with alternative techniques, and provide a detailed experimental protocol.
The Critical Role of In-Process Analysis
The synthesis of APIs from intermediates like this compound involves multi-step reactions where the potential for impurity formation is high.[2] These impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Monitoring the reaction progress allows for the timely adjustment of parameters to maximize yield and minimize impurities, which can be challenging and costly to remove in later stages. HPLC, with its high resolution and sensitivity, is the analytical technique of choice for this purpose.
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
Reversed-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of moderately polar aromatic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.
Rationale for Method Selection:
-
Analyte Properties: this compound possesses sufficient hydrophobicity to be retained on a C18 column and has a chromophore (the substituted benzene ring) that allows for sensitive UV detection.
-
Matrix Complexity: Reaction mixtures can contain a variety of components with differing polarities. The flexibility of RP-HPLC, particularly with gradient elution, allows for the effective separation of the target analyte from starting materials, reagents, and a wide range of potential byproducts.
-
Robustness and Accessibility: RP-HPLC is a well-established, robust technique available in most analytical laboratories.
A typical starting point for method development would involve a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol.
Visualizing the HPLC Workflow
Caption: A typical workflow for the HPLC analysis of a reaction mixture.
Comparative Analysis: HPLC vs. Alternative and Enhanced Methods
While RP-HPLC with UV detection is the workhorse for this type of analysis, other techniques and enhancements can offer advantages in specific situations.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC with UV Detection | Partition chromatography based on polarity. | Robust, widely available, good for quantitative analysis of known compounds. | May require derivatization for compounds without a chromophore; resolution can be challenging for complex mixtures. | Routine in-process control and quality assurance of known analytes. |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. | Faster analysis times, higher resolution and sensitivity compared to HPLC. | Higher initial instrument cost, more susceptible to clogging from poorly prepared samples. | High-throughput screening and analysis of complex reaction mixtures with many closely eluting impurities. |
| HPLC with Mass Spectrometry (LC-MS) | Separates by HPLC and detects by mass-to-charge ratio. | Provides molecular weight information, enabling identification of unknown impurities and byproducts.[3] | Higher cost and complexity, may not be necessary for routine monitoring of known compounds. | Impurity profiling, identification of unknown peaks, and confirmation of product identity. |
| Gas Chromatography (GC) | Partition chromatography for volatile and thermally stable compounds. | Excellent for separating volatile impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally labile compounds; this compound is not sufficiently volatile for direct GC analysis without derivatization. | Analysis of volatile starting materials or solvents in the reaction mixture. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency, minimal sample and solvent consumption. | Can be less robust than HPLC, lower sensitivity for some analytes. | Analysis of charged impurities or when very high resolution is needed for specific isomers. |
Recommended Experimental Protocol: RP-HPLC with UV Detection
This protocol provides a starting point for the analysis of this compound reaction mixtures. Method validation and optimization are essential for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical standards of this compound and any known or expected impurities.
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the UV absorbance of the benzaldehyde functional group)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Carefully quench a small, representative aliquot of the reaction mixture.
-
Dilute the quenched sample with the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.[4]
-
Transfer the filtered sample to an HPLC vial for analysis.
4. Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound and any known impurities using a calibration curve generated from the analysis of standards of known concentrations.
-
Monitor the appearance and disappearance of peaks over the course of the reaction to track the formation of products and byproducts.
Potential Reaction Pathway and Impurity Profile
Understanding the potential side reactions is crucial for developing a selective HPLC method. A possible reaction to produce a more complex molecule from this compound could involve a condensation reaction.
Caption: A generalized reaction pathway illustrating potential products and impurities.
Trustworthiness and Self-Validation
The provided HPLC protocol is designed to be self-validating. The use of a gradient elution allows for the separation of compounds with a wide range of polarities, which is essential for complex reaction mixtures. The inclusion of a re-equilibration step ensures the reproducibility of retention times between injections. The use of a pure analytical standard for peak identification and quantification provides a reliable basis for accurate analysis. For regulatory submissions, a full method validation according to ICH guidelines would be required.
Conclusion
The HPLC analysis of this compound reaction mixtures is a critical component of pharmaceutical process development and quality control. A well-developed and validated reversed-phase HPLC method with UV detection provides a robust and reliable tool for monitoring reaction progress, quantifying the consumption of starting materials, and profiling the formation of products and impurities. While more advanced techniques like UPLC and LC-MS offer advantages in speed and identification capabilities, RP-HPLC remains the cornerstone for routine analysis in most laboratory settings.
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A Comparative Guide to In-Silico Methodologies for the Study of 2-Chloro-3,4-dimethoxybenzaldehyde Derivatives
In the landscape of modern drug discovery, the strategic use of computational, or in-silico, techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. The scaffold of 2-Chloro-3,4-dimethoxybenzaldehyde, a versatile synthetic intermediate[][2], has given rise to a diverse array of derivatives with significant biological potential, including antimicrobial and anticancer activities.[3][4] This guide provides a comparative analysis of key in-silico methodologies—molecular docking, ADMET prediction, and molecular dynamics simulations—for the comprehensive evaluation of these derivatives, offering a framework for researchers to make informed decisions in their drug design endeavors.
Introduction: The Therapeutic Promise of this compound Derivatives
This compound serves as a valuable starting material in the synthesis of various biologically active compounds.[][5] Its derivatives have been explored for a range of therapeutic applications, from potent antimicrobial agents to inhibitors of key enzymes in cancer pathways.[3][6][7] The aldehyde functional group, in particular, is a key feature in the design of selective inhibitors for enzymes like aldehyde dehydrogenase (ALDH), which are overexpressed in certain cancers.[7][8] The exploration of this chemical space through computational methods allows for the rapid and cost-effective screening of numerous potential drug candidates, prioritizing those with the most promising profiles for further experimental validation.
Section 1: The In-Silico Triad: A Multi-faceted Approach to Drug Candidate Evaluation
A robust in-silico workflow for the assessment of this compound derivatives integrates three core techniques: molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics (MD) simulations. This integrated approach provides a holistic view of a compound's potential, from its initial interaction with a biological target to its likely behavior within a biological system.
The rationale for this multi-pronged strategy lies in the complementary nature of the insights each technique provides. Molecular docking offers a static snapshot of the binding pose and affinity of a ligand to its target receptor. ADMET prediction then evaluates the "drug-likeness" of the compound, forecasting its pharmacokinetic and safety profiles.[9][10] Finally, molecular dynamics simulations introduce the element of time, revealing the stability and dynamics of the ligand-receptor complex in a simulated physiological environment.[11][12][13]
Section 2: Molecular Docking: Predicting Binding Affinity and Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[12] It is a cornerstone of in-silico drug design, enabling the rapid screening of large libraries of compounds against a specific biological target.
Comparative Analysis of Docking Algorithms
Several docking programs are available, each employing different search algorithms and scoring functions. For the purpose of this guide, we will compare two widely used platforms: AutoDock Vina, a popular open-source tool, and Schrödinger's Glide, a leading commercial software.
| Feature | AutoDock Vina | Schrödinger's Glide |
| Search Algorithm | Iterated Local Search Global Optimizer | Exhaustive search with hierarchical filters |
| Scoring Function | Empirical-based, machine learning-enhanced | ChemScore, GlideScore (empirical and force-field based) |
| Flexibility | Flexible ligand, rigid or partially flexible receptor | Flexible ligand, rigid or induced-fit receptor |
| Throughput | High | Very High |
| Cost | Open-source (Free) | Commercial License |
Causality Behind Experimental Choices: The choice between these tools often depends on the specific research question and available resources. AutoDock Vina is an excellent choice for academic research and initial high-throughput screening due to its accessibility and robust performance. Glide, on the other hand, is often favored in industrial settings for its speed, accuracy, and integrated drug discovery suite.
Experimental Protocol: Molecular Docking of a Hypothetical Derivative
This protocol outlines the general steps for performing a molecular docking study of a novel this compound derivative against a bacterial target, such as DNA gyrase, a validated target for antibacterial compounds.[14]
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization to obtain a low-energy, stable conformation.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Set the grid box parameters to encompass the defined binding site.
-
Run the docking simulation using the chosen software (e.g., AutoDock Vina).
-
The software will generate multiple binding poses of the ligand within the active site, ranked by their predicted binding affinity (docking score).
-
-
Analysis of Results:
-
Visualize the top-ranked binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Compare the docking scores and binding modes of different derivatives to identify the most promising candidates.
-
Visualization: Molecular Docking Workflow
Caption: A decision tree for filtering drug candidates based on ADMET properties.
Section 4: Molecular Dynamics Simulations: Unveiling Dynamic Interactions
While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. [12][15][16]This allows for the assessment of the stability of the ligand-protein complex and a more detailed understanding of the binding interactions. [11]
Comparative Analysis of MD Simulation Packages
GROMACS and AMBER are two of the most widely used software packages for performing MD simulations.
| Feature | GROMACS | AMBER |
| Force Fields | GROMOS, OPLS, AMBER, CHARMM | AMBER, GLYCAM |
| Performance | Highly optimized for speed | Robust and well-validated |
| User Community | Large and active | Strong academic and industrial user base |
| Cost | Open-source (Free) | Commercial License |
Causality Behind Experimental Choices: GROMACS is renowned for its computational efficiency, making it suitable for simulating large systems over long timescales. AMBER is highly regarded for its accurate and well-parameterized force fields, particularly for biomolecules.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Start with the best-ranked docked complex from the molecular docking study.
-
Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation Parameters:
-
Choose a suitable force field for the protein and ligand.
-
Define the simulation parameters, including temperature, pressure, and simulation time.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature conditions.
-
-
Production Run:
-
Run the simulation for the desired length of time (typically nanoseconds to microseconds).
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate various parameters, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
Data Presentation: Key Metrics from MD Simulation
| Derivative | Average RMSD (Protein) (Å) | Average RMSD (Ligand) (Å) | Key Hydrogen Bonds (Occupancy %) |
| Derivative A | 1.5 ± 0.2 | 0.8 ± 0.1 | TYR-85 (85%), LYS-103 (70%) |
| Derivative C | 2.8 ± 0.5 | 3.5 ± 0.8 | ASP-121 (30%) |
Interpretation: A lower and more stable RMSD for both the protein and the ligand suggests a more stable binding complex. High occupancy of key hydrogen bonds throughout the simulation further validates the binding mode predicted by docking.
Visualization: Molecular Dynamics Simulation Workflow
Caption: A general workflow for performing a molecular dynamics simulation.
Conclusion: An Integrated In-Silico Strategy for Drug Discovery
The in-silico study of this compound derivatives is a powerful approach to identify and optimize promising drug candidates. By judiciously combining molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can gain a comprehensive understanding of a compound's potential therapeutic value. This integrated strategy allows for the efficient prioritization of compounds for synthesis and experimental testing, ultimately accelerating the journey from chemical scaffold to life-saving medicine. The methodologies and comparative analyses presented in this guide provide a robust framework for scientists and drug development professionals to navigate the complexities of computational drug design and unlock the full therapeutic potential of this versatile class of compounds.
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National Center for Biotechnology Information. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. [Link]
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-
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Cost-effectiveness analysis of 2-Chloro-3,4-dimethoxybenzaldehyde synthesis
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11][12]
2-Chloro-3,4-dimethoxybenzaldehyde (CAS: 5417-17-4) is a critical intermediate in the synthesis of isoquinoline alkaloids and specific kinase inhibitors. For process chemists, this molecule presents a classic regioselectivity paradox .
The direct chlorination of the most obvious precursor, 3,4-dimethoxybenzaldehyde (Veratraldehyde), fails to yield the target efficiently. Due to the directing effects of the methoxy groups, electrophilic aromatic substitution (EAS) on Veratraldehyde predominantly occurs at the 6-position, yielding 2-chloro-4,5-dimethoxybenzaldehyde (also known as 6-chloroveratraldehyde), a useless isomer for the desired pharmacophore.
To achieve the specific 2-chloro-3,4-substitution pattern , one must manipulate the directing groups before the aldehyde is installed, or utilize a precursor where the "2-position" is already functionalized. This guide evaluates the two most scientifically viable routes: the Vilsmeier-Haack Formylation (Process Route) and the Methylation of 2-Chloroisovanillin (Sourcing Route).
Comparative Route Analysis
Route A: Vilsmeier-Haack Formylation (Recommended for Scale)
This route relies on the formylation of 1-chloro-2,3-dimethoxybenzene (3-chloroveratrole).
-
Mechanism: The Vilsmeier reagent (generated in situ from POCl
and DMF) attacks the electron-rich aromatic ring.[1][2][3] -
Regiochemistry Logic: In 1-chloro-2,3-dimethoxybenzene, the position para to the methoxy group at C3 is the most activated site (reinforced by the ortho effect of the methoxy at C2). This directs the formyl group exclusively to the 6-position (relative to the chlorine), which—after renumbering—yields the target This compound .
Route B: Methylation of 2-Chloroisovanillin
This route assumes the availability of 2-chloro-3-hydroxy-4-methoxybenzaldehyde (2-chloroisovanillin).
-
Mechanism: Standard O-methylation using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Logic: The chlorine is already installed in the correct position relative to the aldehyde. The challenge is pushed upstream to the synthesis of the chlorinated isovanillin precursor.
Route C: Direct Chlorination of Veratraldehyde (The "Trap")
-
Status: NOT RECOMMENDED .
-
Reason: As noted, chlorination of 3,4-dimethoxybenzaldehyde yields the 6-chloro isomer (2-chloro-4,5-dimethoxybenzaldehyde) due to steric and electronic factors favoring the position para to the C3-methoxy group. Separation of the minor 2-chloro isomer is cost-prohibitive.
Data Presentation: Cost & Performance Matrix
| Metric | Route A: Vilsmeier-Haack | Route B: Methylation of 2-Cl-Isovanillin | Route C: Direct Chlorination |
| Starting Material | 1-Chloro-2,3-dimethoxybenzene | 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde |
| Reagent Cost | Low (POCl | High (Precursor cost + MeI) | Low (Cl |
| Step Count | 1 (from chloro-ether) | 1 (from phenol) | 1 |
| Regioselectivity | High (>95%) | N/A (Pre-installed) | Poor (<10% desired isomer) |
| Yield | 75-85% | 85-95% | ~50% (Wrong Isomer) |
| Purification | Crystallization | Aqueous Workup/Crystallization | HPLC/Column (Expensive) |
| E-Factor (Waste) | Moderate (Phosphates) | Moderate (Salt waste) | High (Isomer waste) |
Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation (The Process Standard)
Objective: Synthesis of this compound from 1-chloro-2,3-dimethoxybenzene.
Reagents:
-
1-Chloro-2,3-dimethoxybenzene (1.0 eq)
-
Phosphorus Oxychloride (POCl
) (1.2 eq) -
N,N-Dimethylformamide (DMF) (1.5 eq)
-
Dichloromethane (DCM) (Solvent)[3]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dry reactor under N
, cool DMF (1.5 eq) to 0°C. Add POCl (1.2 eq) dropwise over 30 minutes. The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt. Caution: Exothermic. -
Addition: Dissolve 1-chloro-2,3-dimethoxybenzene in DCM (3 volumes). Add this solution dropwise to the Vilsmeier reagent, maintaining internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–8 hours. Monitor by TLC or HPLC. The activated position (para to OMe) reacts rapidly.
-
Hydrolysis: Pour the reaction mixture slowly into crushed ice/water (5 volumes) containing Sodium Acetate (buffer). Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt into the aldehyde.
-
Workup: Extract with DCM (2x). Wash organic layer with sat.[3] NaHCO
(to remove acid) and brine. Dry over MgSO . -
Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane to yield off-white needles.
Validation Point:
Protocol B: Methylation of 2-Chloroisovanillin
Objective: Conversion of 2-chloro-3-hydroxy-4-methoxybenzaldehyde to target.
Reagents:
-
2-Chloro-3-hydroxy-4-methoxybenzaldehyde (1.0 eq)
-
Methyl Iodide (MeI) (1.5 eq) or Dimethyl Sulfate (1.2 eq)
-
Potassium Carbonate (K
CO ) (2.0 eq) -
Acetone or DMF (Solvent)
Step-by-Step Methodology:
-
Setup: Charge reactor with 2-chloro-3-hydroxy-4-methoxybenzaldehyde and Acetone (10 volumes). Add K
CO (powdered). -
Alkylation: Add Methyl Iodide dropwise at room temperature. Note: If using DMS, heat to 60°C may be required.[4]
-
Reflux: Heat the mixture to reflux (56°C for acetone) for 4 hours. Monitor consumption of the phenol starting material.
-
Workup: Filter off inorganic salts (K
CO /KI). Concentrate the filtrate. -
Isolation: Dissolve residue in Ethyl Acetate, wash with water and 1M NaOH (to remove any unreacted phenol).
-
Crystallization: Evaporate solvent. The product usually crystallizes spontaneously.
Visualizing the Pathways
The following diagrams illustrate the regiochemical logic that dictates the success of Route A and the failure of Route C.
Diagram 1: The Regioselectivity Logic (Vilsmeier vs. Direct Chlorination)
Caption: Comparison of directing effects. Route A (top) yields the correct isomer because the formyl group enters the open position para to the C3-methoxy. Route C (bottom) fails because chlorine enters the same position, resulting in the wrong substitution pattern.
Diagram 2: Vilsmeier-Haack Reaction Workflow
Caption: Step-by-step workflow for the recommended Vilsmeier-Haack synthesis route.
References
-
Vilsmeier-Haack Reaction Mechanism & Applications
- Synthesis of this compound (Patent/Procedure)
-
Regioselectivity in Aromatic Substitution
-
Compound Data & Properties
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CID 87812279 | C18H20O6 | CID 87812279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-3,4-dimethoxybenzaldehyde: A Guide for the Modern Laboratory
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of your research. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Chloro-3,4-dimethoxybenzaldehyde, moving beyond simple steps to explain the causality and scientific principles behind these essential procedures.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the compound's characteristics is paramount. This compound (CAS No. 5417-17-4) is a chlorinated aromatic aldehyde. Its hazard profile, derived from authoritative Safety Data Sheets (SDS), dictates the stringency of the handling and disposal methods.
This compound is classified as:
-
Skin Irritant (Category 2)
-
Serious Eye Irritant (Category 2)
-
May Cause Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1]
The presence of a chlorine atom on the aromatic ring is of particular note. Halogenated aromatic compounds require careful management as their improper disposal, especially through incineration at inadequate temperatures, can lead to the formation of highly toxic and persistent organic pollutants (POPs) such as dioxins and furans.
The Core Principle: Segregation and Hazardous Waste Designation
Under no circumstances should this compound be disposed of down the drain or in regular solid waste. Due to its irritant properties and its classification as a chlorinated aromatic compound, it must be treated as hazardous waste from the moment it is deemed unnecessary.[2]
The rationale for this is twofold:
-
Environmental Protection: Standard wastewater treatment facilities are not equipped to neutralize or degrade this specific organic chemical, leading to its potential release into aquatic ecosystems.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) mandates the proper management of chemical wastes under the Resource Conservation and Recovery Act (RCRA). While this specific compound is not explicitly "listed" waste (F, K, P, or U lists), it must be evaluated for hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[2] Given its known hazards, the most prudent and compliant approach is to manage it as a characteristic hazardous waste.
Step-by-Step Disposal Protocol: From Bench to Manifest
This protocol outlines the necessary steps for the safe accumulation and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste container or the chemical itself, ensure you are wearing appropriate PPE. This is a non-negotiable safety standard.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and accidental eye contact, preventing serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and irritation.[1] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing and minor spills. |
| Respiratory Protection | Not required for routine handling in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Prevents inhalation and respiratory tract irritation.[1] |
Step 2: Waste Accumulation and Container Management
Proper containment is crucial to prevent leaks, spills, and hazardous reactions.
-
Select an Appropriate Waste Container:
-
Use a container that is chemically compatible with chlorinated aromatic compounds. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.
-
-
Label the Container Clearly:
-
Before any waste is added, the container must be labeled with the words "HAZARDOUS WASTE ".
-
List the full chemical name: "This compound ". Do not use abbreviations.
-
Indicate the primary hazards: "Irritant ".
-
-
Segregate Your Waste Stream:
-
Crucially, do not mix this waste with incompatible materials. this compound is known to be incompatible with:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases [1]
-
-
Mixing with these can cause vigorous, exothermic, and potentially dangerous reactions. This waste should be kept in its own dedicated container.
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be under the control of laboratory personnel and away from general traffic areas.
-
Step 3: Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor.
-
Contact Your Institution's Environmental Health & Safety (EH&S) Office: Your EH&S department is the primary resource for facilitating hazardous waste disposal. They will have established procedures and approved contractors.
-
Preferred Disposal Method: High-Temperature Incineration:
-
The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a facility with appropriate emission controls.
-
Scientific Rationale: Incineration at sufficiently high temperatures (minimum of 850°C in the primary chamber and 1100°C in the secondary chamber for at least 2 seconds for chlorinated wastes) ensures the complete thermal destruction of the molecule.[3] This process breaks the carbon-chlorine bonds and prevents the formation of dioxins and furans. The resulting acid gases (like HCl) are then neutralized in a scrubber system.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate & Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area of the spill. Notify your laboratory supervisor and institutional safety office.
-
Assess the Spill: For small spills that you are trained to handle, proceed with cleanup. For large spills, await the arrival of the trained emergency response team.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in the table above.
-
Contain and Clean:
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Working from the outside in, carefully sweep the absorbed material into a designated hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of Cleanup Materials: All contaminated materials (absorbent, gloves, wipes) must be placed in a sealed, labeled hazardous waste container and disposed of according to the protocol in Section 3.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
